molecular formula C17H15N3O6 B15615293 Balsalazide CAS No. 80573-04-2

Balsalazide

Katalognummer: B15615293
CAS-Nummer: 80573-04-2
Molekulargewicht: 357.32 g/mol
InChI-Schlüssel: IPOKCKJONYRRHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Balsalazide is a monohydroxybenzoic acid consisting of 5-aminosalicylic acid (mesalazine) linked to 4-aminobenzoyl-beta-alanine via an azo bond. It has a role as a prodrug, a non-steroidal anti-inflammatory drug, an anti-ulcer drug and a gastrointestinal drug. It is a conjugate acid of a this compound(2-).
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 2000 and is indicated for ulcerative colitis.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOKCKJONYRRHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7040653, DTXSID50861027
Record name Balsalazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-({4-[(2-Carboxyethyl)carbamoyl]phenyl}diazenyl)-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50861027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Freely soluble as disodium salt
Record name Balsalazide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01014
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

80573-04-2
Record name Balsalazide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080573042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Balsalazide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01014
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Balsalazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3E)-3-[[4-(2-carboxyethylcarbamoyl)phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.186
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BALSALAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P80AL8J7ZP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Balsalazide Disodium: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balsalazide (B1667723) disodium (B8443419) is a second-generation aminosalicylate, specifically designed as a colon-targeted prodrug for the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis. Its chemical structure facilitates the delivery of the therapeutically active moiety, mesalamine (5-aminosalicylic acid or 5-ASA), directly to the site of inflammation in the colon. This targeted delivery system is achieved through an azo bond linking mesalamine to an inert carrier molecule. This bond remains intact in the upper gastrointestinal tract and is selectively cleaved by azoreductase enzymes produced by the colonic microflora. This localized release of mesalamine is intended to maximize its anti-inflammatory effects on the colonic mucosa while minimizing systemic absorption and potential side effects.

Chemical Structure and Identification

This compound is chemically described as (E)-5-[-4-[[(2-carboxyethyl) amino]carbonyl] phenyl]azo]-2-hydroxybenzoic acid. It is administered as its disodium salt, which exists in both anhydrous and dihydrate forms.

IdentifierValue
IUPAC Name disodium;3-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]benzoyl]amino]propanoate[1]
CAS Number 82101-18-6 (anhydrous)
150399-21-6 (dihydrate)[2]
Molecular Formula C₁₇H₁₃N₃Na₂O₆ (anhydrous)[1]
C₁₇H₁₃N₃Na₂O₆·2H₂O (dihydrate)
Molecular Weight 401.28 g/mol (anhydrous)[1]
437.32 g/mol (dihydrate)[3]

Physicochemical Properties

This compound disodium is an odorless, stable, orange to yellow microcrystalline powder. Its physicochemical characteristics are pivotal to its function as an oral prodrug.

PropertyValue
Melting Point >350 °C (dihydrate)[2]
Solubility Freely soluble in water and isotonic saline; sparingly soluble in methanol (B129727) and ethanol; practically insoluble in other organic solvents.
pKa (Predicted) 3.06 (Strongest Acidic)[4]
Partition Coefficient (logP, Predicted) 2.44[4]

Mechanism of Action and Metabolism

This compound disodium functions as a prodrug, remaining intact as it transits the upper gastrointestinal tract. Upon reaching the colon, bacterial azoreductases cleave the azo bond, releasing the active anti-inflammatory agent, mesalamine (5-ASA), and an inert carrier molecule, 4-aminobenzoyl-β-alanine. The therapeutic action of this compound is therefore attributable to the local effects of mesalamine on the colonic mucosa.

The anti-inflammatory mechanism of mesalamine is multifaceted and involves the modulation of several key signaling pathways:

  • Inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: Mesalamine inhibits the activation of NF-κB, a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, mesalamine sequesters NF-κB in the cytoplasm, thereby downregulating the inflammatory cascade.

  • Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: Mesalamine is known to inhibit the activity of COX and LOX enzymes. These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, from arachidonic acid. Prostaglandins and leukotrienes are potent lipid mediators that contribute to inflammation, pain, and fever. By blocking their production, mesalamine effectively reduces the inflammatory response in the colonic mucosa.

Below are diagrams illustrating the metabolic activation of this compound and the subsequent signaling pathways modulated by its active metabolite, mesalamine.

This compound This compound Disodium (in colon) Azoreductases Bacterial Azoreductases This compound->Azoreductases Cleavage of azo bond Mesalamine Mesalamine (5-ASA) (Active Drug) Azoreductases->Mesalamine Carrier 4-aminobenzoyl-β-alanine (Inert Carrier) Azoreductases->Carrier

Metabolic Activation of this compound Disodium

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX COX Enzymes Arachidonic_Acid->COX LOX LOX Enzymes Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Mesalamine Mesalamine (5-ASA) Mesalamine->COX Inhibits Mesalamine->LOX Inhibits

Inhibition of COX and LOX Pathways by Mesalamine

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates IkB->IkB Degradation NFkB_IkB NF-κB-IκBα Complex NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation NFkB_IkB->IKK Inhibits NFkB_IkB->NFkB Releases Mesalamine Mesalamine (5-ASA) Mesalamine->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression Induces

Inhibition of the NF-κB Signaling Pathway by Mesalamine

Experimental Protocols

In Vivo Efficacy in a Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

This protocol outlines a standard procedure for evaluating the efficacy of this compound disodium in a chemically-induced model of colitis.

Workflow:

start Start acclimatization Animal Acclimatization start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping induction Colitis Induction (DSS in drinking water) grouping->induction treatment Daily Treatment (this compound or Vehicle) induction->treatment monitoring Daily Monitoring (Weight, Stool, Bleeding) treatment->monitoring euthanasia Euthanasia and Colon Collection monitoring->euthanasia analysis Macroscopic and Histological Analysis euthanasia->analysis end End analysis->end

Experimental Workflow for DSS-Induced Colitis Model

Methodology:

  • Animals: Male C57BL/6 mice, 8-10 weeks old, are acclimatized for at least one week before the experiment.

  • Induction of Colitis: Acute colitis is induced by administering 2.5-5% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water ad libitum for 5-7 days. A control group receives regular drinking water.

  • Treatment: Mice are randomly assigned to treatment groups. This compound disodium is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily by oral gavage at appropriate doses (e.g., 100-300 mg/kg). The vehicle control group receives the vehicle alone.

  • Monitoring and Scoring:

    • Disease Activity Index (DAI): Mice are monitored daily for body weight loss, stool consistency, and rectal bleeding. A DAI score is calculated based on a standardized scoring system (see table below).

    • Colon Length: At the end of the study, mice are euthanized, and the entire colon is excised and its length measured from the cecum to the anus.

  • Histological Analysis:

    • A distal segment of the colon is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

    • Histological scoring is performed by a blinded observer to assess the degree of inflammation, ulceration, and tissue damage. The scoring system typically evaluates parameters such as the extent of inflammatory cell infiltration, loss of crypt architecture, and epithelial erosion.

Disease Activity Index (DAI) Scoring System:

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0 NoneNormalNone
1 1-5
2 5-10LooseSlight
3 10-15
4 >15DiarrheaGross
In Vitro Analysis of NF-κB Inhibition by Western Blot

This protocol details the methodology to investigate the inhibitory effect of mesalamine on the NF-κB pathway in a relevant cell line.

Methodology:

  • Cell Culture: A suitable intestinal epithelial cell line (e.g., Caco-2, HT-29) is cultured in appropriate media and conditions.

  • Treatment: Cells are pre-treated with various concentrations of mesalamine for a specified duration (e.g., 1-2 hours) before stimulation with a pro-inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) to activate the NF-κB pathway.

  • Protein Extraction: Whole-cell lysates or nuclear/cytoplasmic fractions are prepared using appropriate lysis buffers containing protease and phosphatase inhibitors. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for key proteins in the NF-κB pathway, such as phosphorylated IκBα (p-IκBα), total IκBα, phosphorylated NF-κB p65 (p-p65), total p65, and a loading control (e.g., β-actin or GAPDH).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Conclusion

This compound disodium represents a significant advancement in the targeted therapy of ulcerative colitis. Its rational design as a colon-specific prodrug ensures the localized delivery of its active metabolite, mesalamine, thereby maximizing therapeutic efficacy and minimizing systemic side effects. The anti-inflammatory effects of mesalamine are well-documented and are primarily mediated through the inhibition of the NF-κB signaling pathway and the reduction of pro-inflammatory prostaglandins and leukotrienes. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this compound and other targeted therapies for inflammatory bowel disease. This comprehensive technical overview serves as a valuable resource for researchers and drug development professionals dedicated to advancing the treatment of gastrointestinal inflammatory disorders.

References

Metabolic Activation of Balsalazide by Gut Microbiota: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth examination of the crucial role gut microbiota play in the metabolic activation of the prodrug balsalazide (B1667723). It details the enzymatic processes, quantitative metabolic data, experimental methodologies for its study, and the downstream anti-inflammatory signaling pathways of its active metabolite.

Introduction: The Prodrug Strategy for Targeted Colonic Delivery

This compound is a second-generation aminosalicylate designed for the targeted treatment of mildly to moderately active ulcerative colitis (UC).[1][2][3] Its therapeutic efficacy hinges on a prodrug strategy that leverages the unique metabolic capabilities of the colonic microbiota.[2][4] The this compound molecule consists of the therapeutically active agent, 5-aminosalicylic acid (5-ASA, or mesalamine), linked via an azo bond to an inert carrier molecule, 4-aminobenzoyl-β-alanine.[2][5] This structure allows the drug to pass through the upper gastrointestinal tract intact, minimizing systemic absorption and associated side effects, and ensuring the targeted release of 5-ASA directly at the site of colonic inflammation.[2][5][6] The activation of this compound is entirely dependent on the enzymatic activity of bacteria residing in the colon.[2][7]

The Enzymatic Activation: Bacterial Azoreductases

The key to this compound's activation is the reductive cleavage of its characteristic azo bond (–N=N–). This biochemical reaction is catalyzed by azoreductase enzymes, which are produced by a variety of anaerobic bacteria endemic to the colon.[5][7][8] These flavin-dependent enzymes utilize electron donors such as NAD(P)H to break the azo linkage, releasing equimolar quantities of the active 5-ASA and the inactive carrier moiety.[1][7][8]

Several bacterial genera within the gut are known to possess azoreductase activity. Research has particularly highlighted the role of anaerobic bacteria, with species from the phylum Firmicutes, such as the genus Clostridium, being prominent producers of these enzymes.[7][9][10][11] Other genera, including Eubacterium, have also been implicated in this critical metabolic process.[9] The efficiency of this activation can be influenced by the composition of an individual's gut microbiota, which may contribute to inter-individual variability in drug response.[10][11]

The Metabolic Pathway of this compound

The metabolic journey of this compound is a targeted, two-step process. After oral administration, the drug transits the stomach and small intestine largely unchanged. Upon reaching the colon, the high concentration of anaerobic bacteria and their azoreductase enzymes facilitates the cleavage of the azo bond. This releases 5-ASA to exert its local anti-inflammatory effects on the colonic mucosa and the largely inert 4-aminobenzoyl-β-alanine carrier, which is minimally absorbed.[8][12] The liberated 5-ASA can be further metabolized in the intestinal mucosa and liver into N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA).[12][13][14]

Balsalazide_Metabolism cluster_GI Gastrointestinal Tract cluster_Activation Microbial Activation Balsalazide_Oral This compound (Oral Administration) Balsalazide_Colon Intact this compound in Colon Balsalazide_Oral->Balsalazide_Colon Transit through Upper GI Tract Metabolites Metabolites Enzyme Bacterial Azoreductases Enzyme->Metabolites Azo Bond Cleavage ASA 5-ASA (Mesalamine) [Active Moiety] Metabolites->ASA Carrier 4-aminobenzoyl-β-alanine [Inert Carrier] Metabolites->Carrier Action Therapeutic Action ASA->Action Local Anti-inflammatory Effect on Colonic Mucosa

Caption: Metabolic activation of this compound by gut microbiota.

Quantitative Analysis of this compound Metabolism

The rate of metabolic activation of azo-prodrugs by gut microbiota can vary depending on the specific molecular structure of the drug, which affects its affinity for bacterial azoreductases.[7][15]

Table 1: Comparative In Vitro Metabolic Rates of 5-ASA Prodrugs

This table summarizes data from a comparative study using a pooled human fecal slurry to assess the degradation rates of different 5-ASA prodrugs.[7][15]

ProdrugHalf-life (t½) in Pooled Fecal Slurry (minutes)
Sulfasalazine32.8
This compound 80.9
Olsalazine145.1

Data sourced from an in vitro study using a pooled human fecal slurry.[7][15]

Table 2: Pharmacokinetic Parameters of this compound and its Metabolites

The following table presents key pharmacokinetic parameters for this compound and its primary metabolites following a single 2.25 g oral dose in healthy volunteers under fasting conditions.[12]

AnalyteCmax (ng/mL) (Mean ± SD)Tmax (h) (Mean ± SD)AUClast (ng·h/mL) (Mean ± SD)
This compound1.35 ± 0.730.8 ± 0.851.52 ± 1.01
5-ASA2.59 ± 1.468.2 ± 1.982.10 ± 2.58
N-Ac-5-ASA17.8 ± 8.149.9 ± 2.4917.7 ± 13.7

SD = Standard Deviation. Data reflects minimal systemic absorption.[12]

Experimental Protocols for Studying this compound Metabolism

Investigating the microbial metabolism of this compound is crucial for understanding its efficacy and for the development of new colon-targeted therapies.

Protocol: In Vitro Fecal Slurry Incubation Assay

This protocol provides a method to directly measure the metabolic capacity of a given gut microbial community towards this compound.[7][9]

Objective: To quantify the rate of this compound degradation and the formation of 5-ASA by gut microbiota in an anaerobic environment.

Materials:

  • Fresh fecal samples

  • Pre-reduced anaerobic dilution medium

  • This compound stock solution

  • Anaerobic chamber or workstation (e.g., 85% N₂, 10% CO₂, 5% H₂)

  • 37°C incubator

  • Reaction quenching solvent (e.g., cold methanol (B129727) or acetonitrile)

  • Centrifuge and 0.22 µm syringe filters

  • HPLC or LC-MS system for analysis

Procedure:

  • Fecal Slurry Preparation: All steps must be performed under strict anaerobic conditions. Homogenize fresh fecal material in pre-reduced anaerobic dilution medium to create a 10% (w/v) fecal slurry.

  • Incubation: Pre-warm the fecal slurry to 37°C. Spike the slurry with a known concentration of this compound from a stock solution (e.g., 100 µM) and mix thoroughly.

  • Sampling: Immediately collect a baseline sample (T=0). Incubate the remaining slurry at 37°C with gentle agitation, collecting subsequent samples at predetermined time points (e.g., 15, 30, 60, 120, 180 minutes).[7]

  • Sample Processing: To halt microbial activity, immediately mix each collected aliquot with a double volume of a cold quenching solvent.[7] Vortex vigorously and centrifuge at high speed (>12,000 x g) to pellet solids.

  • Analysis: Filter the supernatant through a 0.22 µm filter into an HPLC vial. Analyze the samples using a validated HPLC or LC-MS method to quantify the concentrations of the parent drug (this compound) and its metabolite (5-ASA).[7][9]

  • Data Interpretation: Plot the concentration of this compound versus time to determine the degradation rate and calculate the metabolic half-life (t½).

Experimental_Workflow cluster_prep Sample Preparation (Anaerobic) cluster_assay Metabolism Assay cluster_analysis Analysis Fecal_Sample 1. Collect Fresh Fecal Sample Slurry 2. Prepare 10% (w/v) Fecal Slurry Fecal_Sample->Slurry Spike 3. Spike Slurry with This compound Slurry->Spike Incubate 4. Incubate at 37°C Spike->Incubate Sample 5. Collect Aliquots at Time Points Incubate->Sample Quench 6. Quench Reaction (e.g., Cold Methanol) Sample->Quench Centrifuge 7. Centrifuge & Filter Supernatant Quench->Centrifuge HPLC 8. HPLC / LC-MS Quantification Centrifuge->HPLC Data 9. Calculate Degradation Rate HPLC->Data

Caption: Experimental workflow for an in vitro metabolism assay.

Downstream Anti-Inflammatory Signaling of 5-ASA

The therapeutic effect of this compound is mediated by the local actions of its active metabolite, 5-ASA, on the colonic mucosa.[14][16] The mechanism of action is multifaceted, involving the modulation of several key inflammatory pathways.[5]

  • Inhibition of Arachidonic Acid Metabolism: 5-ASA is known to inhibit both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[5][6] This action reduces the mucosal production of pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes, which are typically elevated in patients with inflammatory bowel disease.[6][14][16]

  • Suppression of NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is a master transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[6] 5-ASA has been shown to inhibit the activation of NF-κB, thereby downregulating the inflammatory cascade at a transcriptional level.[5][6]

  • Activation of PPAR-γ: 5-ASA is an agonist for the Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ), a nuclear receptor highly expressed in colonic epithelial cells.[5][17][18] Activation of PPAR-γ exerts potent anti-inflammatory effects, making this a key therapeutic pathway for 5-ASA.[17][18][19]

Signaling_Pathways cluster_inhibition Inhibitory Actions cluster_activation Activating Actions ASA 5-ASA (Mesalamine) in Colonic Epithelium COX_LOX COX & LOX Pathways ASA->COX_LOX Inhibits NFkB NF-κB Activation ASA->NFkB Inhibits PPARg PPAR-γ Receptor ASA->PPARg Activates Prostaglandins Prostaglandins & Leukotrienes COX_LOX->Prostaglandins synthesis Inflammation Inflammation Prostaglandins->Inflammation Cytokines Pro-inflammatory Cytokine Genes NFkB->Cytokines transcription Cytokines->Inflammation AntiInflammatory Anti-inflammatory Gene Expression PPARg->AntiInflammatory activation Inflammation_Reduced Reduced Inflammation AntiInflammatory->Inflammation_Reduced

Caption: Key anti-inflammatory signaling pathways of 5-ASA.

Conclusion

The therapeutic efficacy of this compound is a prime example of a successful drug-microbe interaction. Its activation is entirely reliant on the azoreductase activity of the gut microbiota, which enables the targeted delivery of 5-ASA to the colon. This mechanism maximizes the local anti-inflammatory effects of 5-ASA while minimizing systemic exposure. A thorough understanding of the enzymatic processes, the key bacterial players, and the downstream molecular pathways is essential for optimizing current therapies and for the rational design of future microbiome-activated prodrugs for colonic diseases. Further research into the specific azoreductases and the impact of gut dysbiosis on this compound metabolism will continue to refine treatment strategies for ulcerative colitis.

References

The In Vivo Journey of Balsalazide: A Technical Guide to its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in vivo pharmacokinetics of balsalazide (B1667723) and its key metabolites. Designed for professionals in pharmaceutical research and development, this document synthesizes quantitative data, details experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding of this colon-targeting prodrug.

Introduction

This compound is a second-generation aminosalicylate formulated as a prodrug to deliver its therapeutically active moiety, 5-aminosalicylic acid (5-ASA or mesalamine), directly to the colon.[1] This targeted delivery mechanism is designed to maximize the local anti-inflammatory effects in the treatment of inflammatory bowel disease, particularly ulcerative colitis, while minimizing systemic side effects.[1] Upon oral administration, this compound travels largely intact through the upper gastrointestinal tract. In the colon, bacterial azoreductases cleave the azo bond of the this compound molecule, releasing 5-ASA and an inert carrier molecule, 4-aminobenzoyl-β-alanine.[2][3] The liberated 5-ASA is then partially metabolized in the intestinal mucosa and liver to N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA).[4] A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound and its metabolites is critical for optimizing its therapeutic use and developing new drug formulations.

Quantitative Pharmacokinetics

The systemic exposure to this compound and its metabolites is highly variable among individuals.[5] The following tables summarize key pharmacokinetic parameters reported in healthy adult volunteers under various study conditions.

Table 1: Plasma Pharmacokinetics of this compound and its Metabolites (Single Dose, Fasted State)
AnalyteDoseCmax (µg/mL)Tmax (hr)AUC0-∞ (µg·hr/mL)T½ (hr)
This compound3.3 g0.3 ± 0.20.5 (0.5-2)1.4 ± 0.81.9 ± 0.7
5-ASA3.3 g0.5 ± 0.312 (8-16)8.5 ± 3.99.5 ± 10.1
N-Ac-5-ASA3.3 g1.2 ± 0.412 (8-16)33.5 ± 14.110.4 ± 17.6

Data presented as mean ± SD, with Tmax as median (range).[4]

Table 2: Plasma Pharmacokinetics of this compound and its Metabolites (Multiple Doses, Steady State)
AnalyteDoseCmax (µg/mL)Tmax (hr)AUCτ (µg·hr/mL)T½ (hr)
This compound3.3 g every 12h0.3 ± 0.20.5 (0.5-2)1.6 ± 0.98.4 ± 12.4
5-ASA3.3 g every 12h1.5 ± 0.612 (1.5-16)13.4 ± 6.39.0 ± 8.6
N-Ac-5-ASA3.3 g every 12h2.2 ± 0.610 (1-16)21.0 ± 6.47.2 ± 6.8

Data presented as mean ± SD, with Tmax as median (range).[4]

Table 3: Effect of a High-Fat Meal on Single-Dose Pharmacokinetics
AnalyteParameterFastedFed% Change
This compoundCmax (µg/mL)0.30.17-44%
Tmax (hr)0.52.0+300%
AUC0-∞ (µg·hr/mL)1.41.4No significant change
5-ASACmax (µg/mL)0.50.18-65%
Tmax (hr)1224+100%
AUC0-∞ (µg·hr/mL)8.54.6-46%
N-Ac-5-ASACmax (µg/mL)1.20.62-48%
Tmax (hr)1224+100%
AUC0-∞ (µg·hr/mL)33.527.8-17%

A high-fat meal reduces the rate and extent of systemic absorption of the metabolites 5-ASA and N-Ac-5-ASA, while delaying the absorption of this compound.[4]

Table 4: Urinary Excretion of this compound and its Metabolites (Healthy Volunteers, Steady State)
AnalyteMean % of Dose Excreted in Urine (over 12 hours)
This compound0.16%
5-ASA4.6%
N-Ac-5-ASA15.6%
4-ABA0.40%
N-Ac-4-ABA1.8%
Total ~23%

Following oral administration, a minor fraction of the this compound dose is absorbed and excreted in the urine as the parent drug and its various metabolites.[4]

Metabolic Pathway of this compound

This compound undergoes a multi-step metabolic process, primarily localized to the colon, which is essential for its therapeutic action. The following diagram illustrates this pathway.

Balsalazide_Metabolism cluster_GIT Gastrointestinal Tract cluster_Metabolism Metabolism cluster_Excretion Excretion This compound This compound (Oral Administration) Balsalazide_Colon This compound (in Colon) This compound->Balsalazide_Colon Transit Metabolites 5-ASA (Active) + 4-ABA (Inert) Balsalazide_Colon->Metabolites Bacterial Azoreductases Acetylated_Metabolites N-Ac-5-ASA + N-Ac-4-ABA Metabolites->Acetylated_Metabolites N-acetyltransferase (Intestinal Mucosa & Liver) Feces Fecal Excretion (Major Pathway) Metabolites->Feces Urine Urinary Excretion (Minor Pathway) Acetylated_Metabolites->Urine Acetylated_Metabolites->Feces PK_Study_Workflow cluster_Induction Colitis Induction cluster_Dosing Dosing and Sampling cluster_Analysis Bioanalysis and Data Processing A Acclimatization of Rats B Induction of Colitis (DSS in drinking water) A->B C Oral Gavage of this compound B->C D Serial Blood Sampling (e.g., via tail vein) C->D E Plasma Separation D->E F Quantification of Analytes (LC-MS/MS) E->F G Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) F->G

References

The Role of Balsalazide in Modulating Arachidonic Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balsalazide (B1667723) is a second-generation aminosalicylate, functioning as a colon-specific prodrug for mesalamine (5-aminosalicylic acid, 5-ASA). Its clinical efficacy in the treatment of inflammatory bowel disease, particularly mildly to moderately active ulcerative colitis, is primarily attributed to the local anti-inflammatory actions of 5-ASA within the colon.[1][2][3] A key mechanism of this action is the modulation of the arachidonic acid cascade. In patients with chronic inflammatory bowel disease, mucosal production of pro-inflammatory arachidonic acid metabolites is significantly increased.[1][2][4] The active metabolite of this compound, 5-ASA, is understood to diminish this inflammation by inhibiting both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the synthesis of prostaglandins (B1171923) and leukotrienes.[1][4][5][6][7] This guide provides an in-depth examination of the metabolic activation of this compound, its subsequent influence on arachidonic acid metabolism, and the experimental methodologies used to elucidate these effects.

This compound: Prodrug Design and Metabolic Activation

This compound is strategically designed for targeted drug delivery. It consists of the therapeutically active 5-ASA molecule linked to an inert carrier, 4-aminobenzoyl-β-alanine, via a bacterial-specific azo bond.[3][8] This structure allows the drug to transit the upper gastrointestinal tract largely intact, minimizing systemic absorption and associated side effects.[3][8] Upon reaching the colon, resident microbial azoreductase enzymes cleave the azo bond, releasing equimolar quantities of 5-ASA and the carrier moiety directly at the site of colonic inflammation.[1][3][8][9] This targeted release mechanism is critical to its therapeutic profile.[6][8][10]

Balsalazide_Metabolism This compound This compound (5-ASA-Azo-Carrier) Enzyme Bacterial Azoreductases This compound->Enzyme ASA 5-ASA (Mesalamine) (Active Moiety) Enzyme->ASA Cleavage Carrier 4-aminobenzoyl-β-alanine (Inert Carrier) Enzyme->Carrier Cleavage

Metabolic activation of the prodrug this compound in the colon.

Modulation of the Arachidonic Acid Cascade by 5-ASA

The anti-inflammatory effects of this compound are mediated by its active component, 5-ASA, which directly interferes with the enzymatic pathways of arachidonic acid metabolism.

Inhibition of the Cyclooxygenase (COX) Pathway

5-ASA inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2).[1][11] These enzymes are responsible for converting arachidonic acid into prostaglandin (B15479496) H2 (PGH2), a precursor for various pro-inflammatory prostaglandins (e.g., PGE2) and thromboxanes (e.g., Thromboxane (B8750289) A2).[12] By blocking COX, 5-ASA effectively reduces the local production of these mediators, which are known to promote inflammation, increase vasodilation, and enhance pain sensitivity.[6][13][14]

Inhibition of the Lipoxygenase (LOX) Pathway

In addition to its effects on the COX pathway, 5-ASA is also an inhibitor of the 5-lipoxygenase (5-LOX) enzyme.[1][6][7][15] The 5-LOX pathway is responsible for the synthesis of leukotrienes from arachidonic acid. Specifically, it reduces the production of leukotriene B4 (LTB4) and 5-hydroxyeicosatetraenoic acid (5-HETE), which are potent lipid chemoattractants that recruit neutrophils and other inflammatory cells to the intestinal mucosa.[1][2][15] Inhibition of this pathway is a critical component of its anti-inflammatory action.

Arachidonic_Acid_Cascade cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway AA Arachidonic Acid COX COX-1, COX-2 AA->COX LOX 5-Lipoxygenase AA->LOX PGH2 Prostaglandin H2 COX->PGH2 Prostaglandins Prostaglandins (PGE2) Thromboxane A2 PGH2->Prostaglandins Leukotrienes Leukotrienes (LTB4) 5-HETE LOX->Leukotrienes ASA 5-ASA (Mesalamine) ASA->COX Inhibits ASA->LOX Inhibits Experimental_Workflow cluster_prep Cell Preparation cluster_exp Experimental Treatment cluster_analysis Analysis A 1. Isolate Human PMNs B 2. Incubate with [1-14C]Arachidonic Acid A->B C 3. Pre-incubate with 5-ASA or Vehicle B->C D 4. Activate cells with Calcium Ionophore C->D E 5. Extract Eicosanoids D->E F 6. Separate via TLC E->F G 7. Quantify LTB4 & 5-HETE (Autoradiography) F->G

References

Balsalazide's Impact on Colonic Pro-Inflammatory Cytokine Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Balsalazide (B1667723), a second-generation aminosalicylate, serves as a cornerstone in the management of mild-to-moderate ulcerative colitis. Its therapeutic efficacy is intrinsically linked to its targeted delivery of the active moiety, 5-aminosalicylic acid (5-ASA or mesalamine), to the colon. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound, through its active metabolite 5-ASA, modulates the pro-inflammatory cytokine milieu in the colon. While direct quantitative data on this compound's effect on cytokine levels in human colonic tissue is limited in published literature, this guide synthesizes findings from studies on 5-ASA and related compounds to elucidate its impact on key inflammatory mediators. The primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a pivotal regulator of pro-inflammatory gene transcription, including that of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

Mechanism of Action: From Prodrug to Active Metabolite

This compound is a prodrug designed for colon-specific delivery of 5-ASA. It consists of 5-ASA linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond. This bond remains intact during its transit through the upper gastrointestinal tract, minimizing systemic absorption and associated side effects. Upon reaching the colon, resident bacteria produce azoreductase enzymes that cleave the azo bond, releasing high local concentrations of the therapeutically active 5-ASA.

The anti-inflammatory properties of 5-ASA are multifaceted. A primary mode of action is the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which leads to a reduction in the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes in the colonic mucosa. Furthermore, 5-ASA is a potent inhibitor of the NF-κB signaling pathway, which is a critical regulator of the innate immune response and is markedly activated in the inflamed mucosa of ulcerative colitis patients. By preventing the activation of NF-κB, 5-ASA suppresses the transcription of numerous pro-inflammatory genes, including those encoding for key cytokines such as TNF-α, IL-1β, and IL-6. Some evidence also suggests that 5-ASA may exert anti-inflammatory effects through the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with known anti-inflammatory properties.

Quantitative Data on the Effect of 5-ASA on Pro-Inflammatory Cytokine Levels

Table 1: Effect of Mesalamine (5-ASA) on Colonic Pro-Inflammatory Cytokine mRNA Levels in a DSS-Induced Colitis Piglet Model
CytokineTreatment GroupMean Relative mRNA Expression (Normalized to Control)Percentage Reduction vs. DSS Group
IFN-γ DSS-Induced Colitis~2.5-
Mesalamine-Treated~1.5~40%
IL-6 DSS-Induced Colitis~3.0-
Mesalamine-Treated~1.8~40%
IL-17A DSS-Induced Colitis~4.0-
Mesalamine-Treated~2.0~50%
IL-22 DSS-Induced Colitis~3.5-
Mesalamine-Treated~2.0~43%

Data extrapolated from a study on the effect of mesalamine in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis piglet model.

Table 2: Effect of Mesalamine (5-ASA) on Serum Pro-Inflammatory Cytokine Protein Levels in a DSS-Induced Colitis Piglet Model
CytokineTreatment GroupMean Concentration (pg/mL)Percentage Reduction vs. DSS Group
IL-1β DSS-Induced Colitis~120-
Mesalamine-Treated~80~33%
IL-22 DSS-Induced Colitis~150-
Mesalamine-Treated~100~33%
IL-12p70 DSS-Induced Colitis~250-
Mesalamine-Treated~150~40%

Data extrapolated from a study on the effect of mesalamine in a DSS-induced colitis piglet model.

Table 3: Effect of Sulfasalazine (B1682708) on Pro-Inflammatory Cytokine mRNA Expression in Colonic Mucosal Biopsies of Ulcerative Colitis Patients
CytokineTreatment GroupRelative mRNA Expression (Arbitrary Units)
IL-1β Untreated UC PatientsHigh
Sulfasalazine-Treated UC PatientsSignificantly Downregulated
IL-8 Untreated UC PatientsHigh
Sulfasalazine-Treated UC PatientsSignificantly Downregulated

Data from a study investigating the effect of sulfasalazine, a prodrug of 5-ASA, in patients with ulcerative colitis.

Experimental Protocols

Animal Model of DSS-Induced Colitis in Piglets (for data in Tables 1 & 2)
  • Animal Model: Male piglets, approximately 21 days old.

  • Induction of Colitis: Administration of dextran sulfate sodium (DSS) in drinking water for a specified period to induce colitis, mimicking aspects of human ulcerative colitis.

  • Treatment: A treatment group received mesalamine (5-ASA) orally at a specified dosage for a defined duration following colitis induction. A control group with colitis did not receive mesalamine.

  • Sample Collection: At the end of the study period, colon mucosal tissue and serum samples were collected.

  • Cytokine mRNA Analysis (Quantitative Real-Time PCR):

    • Total RNA was extracted from colonic mucosal samples using a commercial RNA isolation kit.

    • The concentration and purity of the extracted RNA were determined using spectrophotometry.

    • Reverse transcription was performed to synthesize complementary DNA (cDNA).

    • Quantitative real-time PCR (qRT-PCR) was carried out using specific primers for the target cytokines (IFN-γ, IL-6, IL-17A, IL-22) and a reference gene (e.g., GAPDH or β-actin) for normalization.

    • The relative expression of each target gene was calculated using the 2-ΔΔCt method.

  • Cytokine Protein Analysis (ELISA):

    • Serum samples were prepared for analysis.

    • Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for porcine IL-1β, IL-22, and IL-12p70 were used.

    • The assays were performed according to the manufacturer's instructions, involving the incubation of samples in antibody-coated microplates, addition of detection antibodies, and a substrate for color development.

    • The absorbance was measured using a microplate reader, and cytokine concentrations were determined by comparison with a standard curve.

Human Study with Sulfasalazine in Ulcerative Colitis Patients (for data in Table 3)
  • Study Population: Patients with a confirmed diagnosis of active, mild-to-moderate ulcerative colitis.

  • Treatment: A cohort of patients received oral sulfasalazine at a therapeutic dose for a specified duration. A control group of ulcerative colitis patients did not receive sulfasalazine.

  • Sample Collection: Colonic mucosal biopsies were obtained from inflamed regions during endoscopy before and after the treatment period.

  • Cytokine mRNA Analysis (Reverse Transcription-Polymerase Chain Reaction - RT-PCR):

    • Total RNA was extracted from the biopsy specimens.

    • RT-PCR was performed to amplify the mRNA transcripts of IL-1β, IL-8, and a housekeeping gene.

    • The PCR products were separated by gel electrophoresis and visualized.

    • The intensity of the bands corresponding to the target cytokines was compared between the treated and untreated groups to determine the relative change in mRNA expression.

Visualizations: Signaling Pathways and Experimental Workflow

Balsalazide_Mechanism_of_Action cluster_lumen Colonic Lumen cluster_cell Colon Epithelial Cell / Immune Cell This compound This compound FiveASA 5-ASA (Mesalamine) This compound->FiveASA Bacterial Azoreductases COX_LOX COX / LOX Pathways FiveASA->COX_LOX Inhibits NFkB_activation NF-κB Activation FiveASA->NFkB_activation Inhibits Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Cytokine_Gene_Transcription Pro-inflammatory Cytokine Gene Transcription NFkB_activation->Cytokine_Gene_Transcription Proinflammatory_Cytokines TNF-α, IL-1β, IL-6 Cytokine_Gene_Transcription->Proinflammatory_Cytokines

Caption: Mechanism of action of this compound in the colon.

Experimental_Workflow cluster_animal_model Animal Model of Colitis cluster_human_study Human Ulcerative Colitis Study cluster_analysis Analysis Induction Induction of Colitis (e.g., DSS) Treatment This compound/5-ASA Treatment Group Induction->Treatment Control Control Group (Colitis, No Treatment) Induction->Control Sample_Collection Sample Collection (Colonic Tissue, Serum) Patient_Recruitment Patient Recruitment (Active UC) Pre_Treatment_Biopsy Pre-Treatment Colonic Biopsy Patient_Recruitment->Pre_Treatment_Biopsy Balsalazide_Treatment This compound Treatment Pre_Treatment_Biopsy->Balsalazide_Treatment Post_Treatment_Biopsy Post-Treatment Colonic Biopsy Balsalazide_Treatment->Post_Treatment_Biopsy RNA_Extraction RNA Extraction Sample_Collection->RNA_Extraction Protein_Extraction Protein Extraction Sample_Collection->Protein_Extraction qRT_PCR qRT-PCR for Cytokine mRNA RNA_Extraction->qRT_PCR Data_Analysis Data Analysis and Comparison qRT_PCR->Data_Analysis ELISA ELISA for Cytokine Protein Protein_Extraction->ELISA ELISA->Data_Analysis

Caption: General experimental workflow for assessing cytokine levels.

Conclusion

This compound exerts its anti-inflammatory effects in ulcerative colitis through the targeted delivery of 5-ASA to the colon. The primary mechanism by which 5-ASA reduces colonic inflammation is through the inhibition of key inflammatory pathways, most notably the NF-κB signaling cascade. This leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. While direct quantitative evidence in human subjects treated with this compound is an area requiring further research, data from animal models and studies with related compounds strongly support this mechanism of action. The continued investigation into the precise molecular interactions of 5-ASA within the colonic mucosa will further refine our understanding of its therapeutic benefits and may pave the way for the development of even more

Methodological & Application

Application Notes and Protocols for Evaluating Balsalazide Efficacy in a Murine Model of Colitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic inflammatory condition of the gastrointestinal tract.[1][2] Animal models of colitis are crucial for understanding the pathogenesis of IBD and for the preclinical evaluation of novel therapeutic agents.[1][3] Dextran sodium sulfate (B86663) (DSS) and 2,4,6-trinitrobenzene sulfonic acid (TNBS) are two of the most widely used chemical inducers to establish murine models of colitis that mimic aspects of human IBD.[3][4]

Balsalazide is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), an established anti-inflammatory agent for the treatment of IBD.[5][6] It is designed to deliver the active 5-ASA component directly to the colon, minimizing systemic absorption and potential side effects.[5] This document provides detailed protocols for inducing colitis in mice using both DSS and TNBS and outlines a methodology for testing the efficacy of this compound in these models.

Mechanism of Action of this compound

This compound is a prodrug that remains intact as it passes through the upper gastrointestinal tract.[7] Upon reaching the colon, bacterial azoreductases cleave the azo bond in this compound, releasing the therapeutically active 5-ASA and an inert carrier molecule, 4-aminobenzoyl-β-alanine.[5][7] The anti-inflammatory effects of 5-ASA are exerted locally on the colonic mucosa.[8] While the exact mechanism is not fully elucidated, 5-ASA is known to modulate several inflammatory pathways.[8][9] Key actions include the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which reduces the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[10][11] Additionally, 5-ASA can inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous inflammatory genes.[11] It may also exert its effects through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ).[11]

Balsalazide_Mechanism This compound Mechanism of Action This compound This compound Colonic_Bacteria Colonic Bacteria (Azoreductases) This compound->Colonic_Bacteria Cleavage Mesalamine Mesalamine (5-ASA) (Active Moiety) Colonic_Bacteria->Mesalamine Inert_Carrier 4-aminobenzoyl-β-alanine (Inert Carrier) Colonic_Bacteria->Inert_Carrier Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes Mesalamine->Prostaglandins_Leukotrienes Inhibits NF_kB NF-κB Activation Mesalamine->NF_kB Inhibits PPARg PPAR-γ Activation Mesalamine->PPARg Activates Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation Promotes NF_kB->Inflammation Promotes PPARg->Inflammation Inhibits

This compound's conversion to active 5-ASA and its anti-inflammatory actions.

Experimental Protocols

Two common methods for inducing colitis in mice are presented below. The choice of model may depend on the specific research question, as DSS-induced colitis is often considered more representative of ulcerative colitis, while TNBS-induced colitis shares features with Crohn's disease.

Dextran Sodium Sulfate (DSS)-Induced Colitis

This model induces an acute or chronic colitis characterized by damage to the colonic epithelium.[12]

Materials:

  • 8-10 week old C57BL/6 mice (or other appropriate strain)

  • Dextran Sodium Sulfate (DSS), molecular weight 36,000-50,000 Da

  • Sterile drinking water

  • Animal balance

  • Reagents for Disease Activity Index (DAI) assessment (e.g., Hemoccult test)

  • This compound

  • Vehicle for this compound administration (e.g., sterile water, 0.5% carboxymethylcellulose)

Protocol:

  • Animal Acclimation: Acclimate mice to the animal facility for at least one week prior to the experiment.

  • Baseline Measurements: Record the initial body weight of each mouse.

  • Induction of Acute Colitis:

    • Prepare a 2-5% (w/v) DSS solution in sterile drinking water. The optimal concentration may vary depending on the mouse strain and DSS batch, so a pilot study is recommended.[13][14]

    • Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.[4][13]

    • A control group should receive regular sterile drinking water.

  • This compound Treatment:

    • Randomly divide the DSS-exposed mice into a treatment group and a vehicle control group.

    • Prepare this compound for oral administration. Doses ranging from 100 to 300 mg/kg/day have been used in rodent models and can serve as a starting point.

    • Administer this compound or vehicle daily by oral gavage, starting on the first day of DSS administration and continuing throughout the study period.

  • Monitoring:

    • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.

  • Endpoint Analysis (Day 8-10):

    • Euthanize the mice according to approved institutional protocols.

    • Measure the length of the colon from the cecum to the anus.

    • Collect colon tissue for histological analysis and measurement of inflammatory markers.

DSS_Workflow DSS-Induced Colitis and this compound Efficacy Testing Workflow Start Start Acclimation Animal Acclimation (1 week) Start->Acclimation Baseline Baseline Measurements (Body Weight) Acclimation->Baseline DSS_Induction DSS Administration (2-5% in drinking water for 5-7 days) Baseline->DSS_Induction Balsalazide_Treatment This compound/Vehicle Administration (Daily Oral Gavage) Baseline->Balsalazide_Treatment Daily_Monitoring Daily Monitoring (Weight, Stool, Blood) Calculate DAI DSS_Induction->Daily_Monitoring Balsalazide_Treatment->Daily_Monitoring Endpoint Endpoint Analysis (Day 8-10) Daily_Monitoring->Endpoint Colon_Length Measure Colon Length Endpoint->Colon_Length Histology Histological Analysis Endpoint->Histology Markers Inflammatory Marker Analysis (e.g., MPO) Endpoint->Markers End End Colon_Length->End Histology->End Markers->End

Workflow for DSS-induced colitis and this compound efficacy assessment.
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis

This model involves the intrarectal administration of the haptenating agent TNBS, which elicits a T-cell mediated inflammatory response.[2]

Materials:

  • 8-10 week old SJL/J or BALB/c mice (or other appropriate strain)

  • 2,4,6-trinitrobenzene sulfonic acid (TNBS)

  • Ethanol (B145695)

  • Catheter for intrarectal administration

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Animal balance

  • Reagents for DAI assessment

  • This compound

  • Vehicle for this compound administration

Protocol:

  • Animal Acclimation and Baseline: As described in the DSS protocol.

  • Sensitization (Optional but Recommended):

    • On day 1, apply a small volume (e.g., 150 µL) of a 1-5% TNBS solution in ethanol to a shaved area of the back skin. This pre-sensitization can enhance the colonic inflammatory response.[17]

  • Induction of Colitis (Day 8):

    • Anesthetize the mice.

    • Prepare a solution of 1-2.5% TNBS in 50% ethanol.

    • Slowly administer 100-150 µL of the TNBS solution into the colon via a catheter inserted approximately 4 cm from the anus.[4][17]

    • Hold the mouse in a head-down position for at least 60 seconds to ensure retention of the TNBS solution.[17]

    • A control group should receive 50% ethanol without TNBS.

  • This compound Treatment:

    • Administer this compound or vehicle by oral gavage daily, starting on the day of TNBS administration or one day prior, and continue for the duration of the experiment.

  • Monitoring:

    • Monitor the mice daily for body weight, stool consistency, and rectal bleeding, and calculate the DAI score (Table 1).

  • Endpoint Analysis (3-5 days post-induction):

    • Euthanize the mice and perform endpoint analyses as described in the DSS protocol.

Data Presentation and Analysis

Quantitative Data Summary

All quantitative data should be summarized in tables for clear comparison between experimental groups (e.g., Control, DSS/TNBS + Vehicle, DSS/TNBS + this compound).

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0 No loss or gainNormal, well-formed pelletsNo blood
1 1-5%
2 5-10%Loose stoolsHemoccult positive
3 10-20%
4 >20%Watery diarrheaGross bleeding

The total DAI score is the sum of the scores for weight loss, stool consistency, and rectal bleeding.

Table 2: Expected Outcomes in Colitis Models and Potential Effects of this compound

ParameterControl GroupDSS/TNBS + Vehicle GroupDSS/TNBS + this compound Group
Change in Body Weight (%) GainSignificant LossAttenuated Loss
DAI Score 0High (e.g., 6-10)Significantly Reduced
Colon Length (cm) Normal (e.g., 7-9 cm)Significantly ShorterPartially or Fully Restored
Histological Score 0-1HighSignificantly Reduced
MPO Activity (U/g tissue) LowSignificantly ElevatedSignificantly Reduced
Histological Scoring of Colitis

Colon tissue sections should be fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). A blinded observer should score the sections based on a standardized system.

Table 3: Histological Scoring Criteria for Colitis [18][19][20][21]

ScoreSeverity of InflammationExtent of InflammationCrypt Damage
0 NoneNoneNone
1 MildMucosaBasal 1/3 damaged
2 ModerateMucosa and SubmucosaBasal 2/3 damaged
3 SevereTransmuralOnly surface epithelium intact
4 Complete loss of crypts and epithelium

The total histological score is the sum of the individual scores.

Myeloperoxidase (MPO) Activity Assay

MPO is an enzyme abundant in neutrophils, and its activity in colon tissue is a quantitative marker of neutrophil infiltration and inflammation.[22][23][24]

Protocol:

  • Homogenize a pre-weighed piece of colon tissue in a phosphate (B84403) buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB).[23][24]

  • Centrifuge the homogenate and collect the supernatant.

  • Add the supernatant to a reaction mixture containing a peroxidase substrate (e.g., o-dianisidine dihydrochloride).[23]

  • Measure the change in absorbance over time using a spectrophotometer.[24]

  • Calculate MPO activity and express it as units per gram of tissue.

Conclusion

The protocols described provide a robust framework for inducing colitis in mice and evaluating the therapeutic efficacy of this compound. Consistent and detailed monitoring of clinical signs, coupled with quantitative endpoint analyses such as colon length, histology, and MPO activity, will yield reliable and reproducible data. These models are invaluable tools for the preclinical development of new therapies for IBD.

References

Application Notes and Protocols: Western Blot Analysis of NF-κB Pathway Proteins in Response to Balsalazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balsalazide is a prodrug of 5-aminosalicylic acid (5-ASA), an anti-inflammatory agent primarily used in the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1][2][3] Its therapeutic efficacy is largely attributed to the local delivery of 5-ASA to the colon, where it modulates various inflammatory pathways.[1][2][4] A key mechanism of action for 5-ASA is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1][2][4]

The NF-κB family of transcription factors plays a pivotal role in orchestrating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4][5] In inflammatory conditions, the canonical NF-κB pathway is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1][6] This allows the p65 subunit of NF-κB to translocate to the nucleus, where it initiates the transcription of target genes.[5][6] this compound, through its active metabolite 5-ASA, has been shown to suppress NF-κB activation by preventing the degradation of IκBα.[1][4]

This document provides detailed protocols for utilizing Western blot analysis to investigate the effects of this compound on key proteins within the NF-κB signaling pathway. It also includes data presentation guidelines and visual diagrams to facilitate experimental design and interpretation.

Data Presentation

The following tables summarize representative quantitative data from densitometric analysis of Western blot results, illustrating the expected effects of this compound on key NF-κB pathway proteins in an appropriate cell line (e.g., HCT116 human colorectal carcinoma cells) stimulated with an inflammatory agent like TNF-α.

Table 1: Effect of this compound on the Phosphorylation of IκBα and p65

TreatmentConcentrationPhospho-IκBα (Ser32) (Relative Density)Phospho-p65 (Ser536) (Relative Density)
Control-1.001.00
TNF-α10 ng/mL3.504.20
TNF-α + this compound50 µM2.102.80
TNF-α + this compound100 µM1.251.50

Table 2: Effect of this compound on the Nuclear Translocation of NF-κB p65

TreatmentConcentrationCytosolic p65 (Relative Density)Nuclear p65 (Relative Density)
Control-1.000.10
TNF-α10 ng/mL0.402.50
TNF-α + this compound50 µM0.751.20
TNF-α + this compound100 µM0.900.50

Signaling Pathway and Experimental Workflow

To visually represent the molecular interactions and the experimental process, the following diagrams have been generated using Graphviz.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-α TNFR TNFR TNF-alpha->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates (p) NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Inhibits pIkappaB p-IκBα IkappaB->pIkappaB NFkappaB_nucleus NF-κB (p50/p65) NFkappaB->NFkappaB_nucleus Translocates This compound This compound (5-ASA) This compound->IKK Inhibits Proteasome Proteasome pIkappaB->Proteasome Degradation DNA DNA NFkappaB_nucleus->DNA Binds Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes Transcription

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow A Cell Culture & Treatment (e.g., HCT116 cells with this compound and/or TNF-α) B Protein Extraction (Cytosolic and Nuclear Lysates) A->B C Protein Quantification (e.g., BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking (e.g., 5% BSA in TBST) E->F G Primary Antibody Incubation (e.g., anti-p-p65, anti-p65, anti-p-IκBα) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Data Analysis (Densitometry) I->J

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

This section provides a detailed protocol for performing Western blot analysis to assess the effect of this compound on the NF-κB pathway.

Cell Culture and Treatment
  • Cell Line: A suitable cell line expressing the NF-κB pathway, such as HCT116 human colorectal carcinoma cells.

  • Culture Medium: Appropriate medium (e.g., McCoy's 5A) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed cells in 6-well plates and allow them to reach 70-80% confluency.

  • Treatment:

    • Pre-treat cells with desired concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for a predetermined time (e.g., 30 minutes for phosphorylation events, 1-2 hours for nuclear translocation).

Protein Extraction

a. Whole-Cell Lysates:

  • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the whole-cell protein extract.

b. Nuclear and Cytoplasmic Fractionation:

  • Utilize a commercial nuclear and cytoplasmic extraction kit following the manufacturer's instructions to analyze protein translocation.

Protein Quantification
  • Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit to ensure equal loading.

Western Blotting
  • Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.

  • Electrophoresis: Load the samples onto a 10-12% SDS-polyacrylamide gel and run until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., rabbit anti-phospho-p65, rabbit anti-p65, mouse anti-phospho-IκBα, rabbit anti-IκBα, and a loading control like anti-β-actin or anti-Lamin B1 for nuclear fractions) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to the corresponding loading control.

Conclusion

Western blot analysis is a powerful technique to elucidate the molecular mechanisms by which this compound exerts its anti-inflammatory effects on the NF-κB signaling pathway.[7][8] By quantifying the changes in phosphorylation and nuclear translocation of key pathway proteins, researchers can gain valuable insights into the drug's efficacy and mechanism of action. The protocols and guidelines presented here provide a comprehensive framework for conducting these investigations.

References

Application Note: In Vitro Dissolution Testing for Colon-Targeted Balsalazide Tablets

Author: BenchChem Technical Support Team. Date: December 2025

AN-0012

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and application notes for the in vitro dissolution testing of colon-targeted Balsalazide (B1667723) tablets. It outlines methodologies to assess the controlled release and site-specific delivery mechanisms crucial for the therapeutic efficacy of this compound.

Introduction

This compound is a prodrug specifically designed for the treatment of inflammatory bowel diseases, such as ulcerative colitis, by delivering the active therapeutic agent, mesalamine (5-aminosalicylic acid or 5-ASA), directly to the colon.[1][2] The drug molecule consists of 5-ASA linked to an inert carrier molecule via an azo bond.[1] This structure is designed to remain intact during its transit through the upper gastrointestinal (GI) tract. Upon reaching the colon, native bacterial azoreductases cleave the azo bond, releasing 5-ASA to exert its anti-inflammatory effects locally at the site of action.[2][3][4]

The success of colon-targeted this compound tablets hinges on their ability to prevent premature drug release in the stomach and small intestine while ensuring timely and complete release in the colon.[5] Therefore, in vitro dissolution testing is a critical tool for formulation development, quality control, and ensuring bioequivalence.[6][7] This note details a multi-stage dissolution protocol that simulates the changing pH environment of the GI tract, along with an advanced protocol incorporating enzymatic action to mimic the metabolic activity of the colonic microbiota.

Principle of Colon-Targeted Dissolution Testing

The core principle is to sequentially expose the dosage form to dissolution media that mimic the physiological conditions of the stomach, small intestine, and colon.[5][8] This is typically achieved by a pH-gradient dissolution study.[9][10] For this compound, which relies on bacterial enzymes for activation, a more advanced biorelevant method may include a final stage with enzymes or a fecal slurry to simulate the metabolic environment of the colon.[3][11]

Experimental Protocols

This section details two primary protocols for testing colon-targeted this compound tablets. Protocol A represents a standard pharmacopeial approach based on pH change. Protocol B introduces an enzymatic stage for a more biorelevant assessment.

3.1. Materials and Equipment

  • Dissolution Apparatus: USP Apparatus 1 (Basket) or USP Apparatus 2 (Paddle).[7][9]

  • Analytical Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector is recommended for accurate quantification of this compound and Mesalamine.[9][12] A UV-Vis Spectrophotometer can also be used.[13][14]

  • Reagents: Hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH), potassium phosphate (B84403) monobasic, sodium chloride, and other buffer salts. Purified water. Reference standards for this compound and Mesalamine.

  • Enzymes (for Protocol B): Azoreductase enzymes or a simulated colonic fluid containing fecal content from a relevant species.

3.2. Protocol A: Multi-Stage pH Gradient Dissolution

This method evaluates the pH-dependent release characteristics of the formulation.

Experimental Workflow for Protocol A

G cluster_prep Preparation cluster_testing Sequential Dissolution Stages cluster_analysis Analysis prep_media Prepare Dissolution Media (pH 1.2, 4.5, 6.8, 7.4) prep_system Set up Dissolution Apparatus (e.g., USP Apparatus 1 @ 100 RPM, 37°C) prep_media->prep_system prep_sample Place Tablet in Basket/Vessel prep_system->prep_sample stage1 Stage 1: Gastric Simulation 0.1N HCl (pH 1.2) 2 hours prep_sample->stage1 stage2 Stage 2: Duodenal Simulation pH 4.5 Buffer 1 hour stage1->stage2 sampling Withdraw Aliquots at Pre-defined Intervals stage1->sampling stage3 Stage 3: Jejunal/Ileal Simulation pH 6.8 Buffer 3 hours stage2->stage3 stage2->sampling stage4 Stage 4: Colonic Simulation pH 7.4 Buffer Until 80% release or 24h stage3->stage4 stage3->sampling stage4->sampling hplc Quantify this compound & Mesalamine using HPLC sampling->hplc profile Generate Dissolution Profile (% Drug Released vs. Time) hplc->profile

Caption: Workflow for Multi-Stage pH Gradient Dissolution Testing.

Methodology:

  • Apparatus Setup: Assemble the USP Apparatus 1 (Basket) and set the rotational speed to 100 RPM.[6] Maintain the temperature of the dissolution medium at 37 ± 0.5°C.

  • Stage 1 (Gastric): Place 900 mL of 0.1N HCl (pH 1.2) into each dissolution vessel. Place one tablet in each basket and begin the test. Run for 2 hours.[5][9]

  • Sampling 1: At the 2-hour mark, withdraw an aliquot of the medium for analysis.

  • Stage 2 (Duodenal): Carefully transfer the baskets to vessels containing 900 mL of pH 4.5 phosphate buffer. Run for 1 hour.

  • Sampling 2: At the end of this stage (total 3 hours), withdraw an aliquot for analysis.

  • Stage 3 (Jejunal/Ileal): Transfer the baskets to vessels containing 900 mL of pH 6.8 phosphate buffer. Run for 3 hours.[6][7]

  • Sampling 3: At the end of this stage (total 6 hours), and at intermediate time points, withdraw aliquots for analysis.

  • Stage 4 (Colonic): Transfer the baskets to vessels containing 900 mL of pH 7.4 phosphate buffer. Continue the dissolution until at least 80% of the drug is released or for a pre-determined period (e.g., up to 24 hours).[6][9]

  • Sampling 4: Withdraw aliquots at regular intervals (e.g., 8, 10, 12, 24 hours) until the test is complete.

  • Analysis: Analyze the concentration of this compound and Mesalamine in the collected samples using a validated HPLC method.

3.3. Protocol B: Biorelevant Dissolution with Enzymatic Stage

This protocol adds a final stage to simulate the enzymatic degradation of the azo bond in the colon.

Logical Relationship for this compound Activation

G cluster_prodrug Upper GI Tract cluster_activation Colon Environment cluster_products Active Drug & Carrier This compound This compound Tablet (Intact Prodrug) Cleavage Azo Bond Cleavage This compound->Cleavage Enzyme Bacterial Azoreductases Enzyme->Cleavage Mesalamine Mesalamine (5-ASA) (Active Drug) Cleavage->Mesalamine Carrier Inert Carrier (4-aminobenzoyl-β-alanine) Cleavage->Carrier

Caption: Prodrug activation pathway of this compound in the colon.

Methodology:

  • Stages 1-3: Follow steps 1-7 from Protocol A.

  • Stage 4 (Colonic with Enzymes): After 6 hours, transfer the baskets to vessels containing 900 mL of pH 7.4 phosphate buffer that has been purged with nitrogen to create an anaerobic environment and contains a specific concentration of azoreductase enzyme or a prepared fecal slurry.[3][11]

  • Sampling and Analysis: Continue sampling at regular intervals as described in Protocol A. The analysis should focus on the appearance of Mesalamine as an indicator of successful prodrug conversion.

Data Presentation

Quantitative data from dissolution studies should be summarized to facilitate comparison between different formulations. The tables below provide a template for data presentation.

Table 1: Dissolution Apparatus and Conditions

Parameter Setting Justification
Apparatus USP Apparatus 1 (Basket) Recommended for capsules/tablets to avoid sticking.[6][9]
Rotation Speed 100 RPM Standard speed for this apparatus to ensure adequate agitation.[6]
Temperature 37 ± 0.5°C Simulates human body temperature.
Volume 900 mL Standard volume for dissolution testing.[6]

| Sampling Times | 2, 3, 4, 6, 8, 12, 24 hours | Covers transit and release across all GI segments.[6][9] |

Table 2: Multi-Stage Dissolution Media Composition

Stage Duration (hours) Medium pH Simulated GI Region
1 2 0.1N HCl 1.2 Stomach[5]
2 1 Phosphate Buffer 4.5 Duodenum[9]
3 3 Phosphate Buffer 6.8 Jejunum/Ileum[5][6]

| 4 | 18 | Phosphate Buffer | 7.4 | Colon[6][9] |

Table 3: Example Dissolution Profile Data (% Cumulative Drug Release)

Time (hours) pH Formulation F1 (Mean ± SD) Formulation F2 (Mean ± SD) Formulation F3 (Mean ± SD)
2 1.2 1.5 ± 0.5 2.1 ± 0.8 1.8 ± 0.6
3 4.5 4.2 ± 1.1 5.5 ± 1.3 4.9 ± 1.0
6 6.8 8.9 ± 2.0 11.3 ± 2.5 9.5 ± 2.2
8 7.4 35.6 ± 4.1 45.2 ± 5.0 60.1 ± 4.5
12 7.4 78.2 ± 5.5 85.9 ± 6.1 95.3 ± 3.8

| 24 | 7.4 | 96.4 ± 3.1 | 98.1 ± 2.9 | 99.2 ± 2.5 |

Note: The data presented in Table 3 is hypothetical and for illustrative purposes only.

Conclusion

The in vitro dissolution testing of colon-targeted this compound tablets requires a multi-faceted approach to accurately simulate the physiological journey of the dosage form. A sequential pH-gradient method is the standard for assessing the protective function of the formulation in the upper GI tract and the pH-triggered release in the lower intestine.[5][9][15] For a more comprehensive evaluation that accounts for the prodrug's activation mechanism, the incorporation of an enzymatic stage is highly recommended.[11] The protocols and data presentation formats outlined in this document provide a robust framework for researchers and drug development professionals to effectively characterize the performance of colon-targeted this compound formulations.

References

Application Note and Protocol for the Quantification of Balsalazide and its Metabolites in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balsalazide (B1667723) is a prodrug used in the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1] It is specifically designed to deliver the therapeutically active moiety, 5-aminosalicylic acid (5-ASA or mesalamine), directly to the colon.[1][2] Upon reaching the colon, bacterial azoreductases cleave the azo bond in this compound, releasing 5-ASA and an inert carrier molecule, 4-aminobenzoyl-β-alanine.[3][4] The active 5-ASA is then partially metabolized to N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA).[3][5]

Accurate quantification of this compound and its primary metabolites, 5-ASA and N-Ac-5-ASA, in plasma is crucial for pharmacokinetic (PK) and bioequivalence studies, enabling a comprehensive understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and robustness.[6][7]

This document provides a detailed application note and protocol for the simultaneous quantification of this compound, 5-ASA, and N-Ac-5-ASA in plasma using LC-MS/MS.

Metabolic Pathway of this compound

This compound undergoes minimal absorption in the upper gastrointestinal tract and is delivered intact to the colon. There, it is metabolized by bacterial enzymes into its active form, 5-ASA, and an inactive carrier molecule. 5-ASA can then be further metabolized.

Balsalazide_Metabolism Metabolic Pathway of this compound This compound This compound 5-ASA 5-Aminosalicylic Acid (5-ASA) (Active Metabolite) This compound->5-ASA Bacterial Azoreduction (Colon) Carrier 4-aminobenzoyl-β-alanine (Inactive Carrier) This compound->Carrier Bacterial Azoreduction (Colon) N-Ac-5-ASA N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) 5-ASA->N-Ac-5-ASA N-acetylation

Metabolic Pathway of this compound

Experimental Protocols

This section details the materials, reagents, and procedures for the quantification of this compound and its metabolites in plasma.

Materials and Reagents
  • This compound, 5-ASA, and N-Ac-5-ASA reference standards

  • Internal standards (IS), e.g., N-Acetyl mesalamine D3 or 4-aminosalicylic acid (4-ASA) and N-acetyl-4-aminosalicylic acid (N-Ac-4-ASA)[5][8]

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid and ammonium (B1175870) acetate

  • Human plasma (with anticoagulant, e.g., K2EDTA)[9]

  • Perchloric acid (for protein precipitation)[10]

  • Propionic anhydride (B1165640) (for derivatization, if required)[10][11]

  • Liquid-liquid extraction solvents (e.g., a mixture of methylene (B1212753) chloride and methyl tertiary-butyl ether)[12]

Sample Preparation

Effective sample preparation is critical for removing plasma proteins and other interferences. Several methods have been successfully employed, including protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Method 1: Protein Precipitation [8]

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add a suitable volume of cold methanol (e.g., 300 µL).

  • Add the internal standard solution.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[13]

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Method 2: Liquid-Liquid Extraction (LLE) [5][6]

  • To a plasma sample, add the internal standard.

  • Perform protein precipitation as described above (optional, but recommended).

  • Add an appropriate volume of an immiscible organic solvent.

  • Vortex the mixture thoroughly to ensure efficient extraction.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Method 3: Derivatization followed by LLE (for enhanced sensitivity of 5-ASA) [10][11]

For increased sensitivity, particularly for 5-ASA, a derivatization step can be incorporated.[10]

  • Deproteinate the plasma sample using perchloric acid.[10]

  • Add propionic anhydride to derivatize 5-ASA, converting its amino group to a more lipophilic N-propionyl moiety.[10][11]

  • Proceed with liquid-liquid extraction as described in Method 2 to extract the derivatized analyte.

Liquid Chromatography (LC) Conditions

Chromatographic separation is typically achieved using a C18 reversed-phase column. The mobile phase composition and gradient can be optimized to achieve good peak shape and separation of the analytes from endogenous plasma components.

ParameterCondition
Column Thermo HyPURITY C18 (150 x 4.6 mm, 5 µm) or equivalent[5][6]
Mobile Phase A 10 mM Ammonium Acetate in water or 0.1% Formic Acid in water[5][6][14]
Mobile Phase B Methanol or Acetonitrile[5][6][14]
Gradient/Isocratic Isocratic (e.g., 85:15 v/v Mobile Phase A:Mobile Phase B) or Gradient Elution[5][6][14]
Flow Rate 0.2 - 0.6 mL/min[5][8]
Injection Volume 5 - 20 µL
Column Temperature 35 °C[15]
Mass Spectrometry (MS) Conditions

Tandem mass spectrometry is used for the selective detection and quantification of the analytes. The instrument is operated in the Multiple Reaction Monitoring (MRM) mode.

ParameterCondition
Instrument Triple Quadrupole Mass Spectrometer (e.g., API 4200)[5]
Ionization Mode Electrospray Ionization (ESI) in Negative Mode[5][8]
MRM Transitions (m/z)
This compoundTo be determined empirically
5-ASA (Mesalamine)152.0 → 108.0[5]
N-Ac-5-ASA194.2 → 149.9 or 194 → 150 and 194 → 107[5]
IS (N-Acetyl mesalamine D3)169.9 → 153.0[5]
Derivatized Mesalazine208.1 → 107.0[14]
Derivatized Mesalazine-d3 (IS)211.1 → 110.1[14]

Experimental Workflow

The overall workflow for the quantification of this compound and its metabolites in plasma is summarized in the following diagram.

LCMS_Workflow LC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Collection IS_Spike Internal Standard Spiking Plasma->IS_Spike Extraction Extraction (Protein Precipitation / LLE / SPE) IS_Spike->Extraction Evap_Recon Evaporation & Reconstitution (if applicable) Extraction->Evap_Recon LC_Sep Liquid Chromatography Separation Evap_Recon->LC_Sep MS_Detect Tandem Mass Spectrometry Detection (MRM) LC_Sep->MS_Detect Peak_Int Peak Integration MS_Detect->Peak_Int Cal_Curve Calibration Curve Generation Peak_Int->Cal_Curve Quant Quantification of Analytes Cal_Curve->Quant

References

Application Notes and Protocols for Histological Analysis of Colon Tissue After Balsalazide Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balsalazide (B1667723) is a prodrug of 5-aminosalicylic acid (5-ASA), designed for targeted delivery to the colon. Its therapeutic efficacy in inflammatory bowel disease (IBD), particularly ulcerative colitis, is attributed to the local anti-inflammatory actions of 5-ASA. Histological analysis of colon tissue is a critical endpoint in both preclinical and clinical studies to evaluate the efficacy of this compound. This document provides detailed application notes, experimental protocols, and quantitative data summaries for the histological assessment of colon tissue following this compound treatment.

This compound exerts its therapeutic effect through the multifaceted actions of its active moiety, 5-ASA. The primary mechanisms involve the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1] This dual action leads to a reduction in the production of pro-inflammatory cytokines and an enhancement of intestinal epithelial barrier function.

Data Presentation: Quantitative Histological Analysis

The following tables summarize quantitative data from preclinical and clinical studies on the histological effects of this compound treatment.

Table 1: Preclinical Histological Scoring in a DSS-Induced Colitis Model
Treatment GroupHistological Score (Mean ± SD)Key Histological Findings
Healthy Control0.0 ± 0.0Normal mucosal architecture, intact crypts, no inflammatory infiltrate.
DSS Control8.5 ± 1.2Severe inflammation, ulceration, extensive crypt loss, and significant immune cell infiltration.
DSS + this compound (100 mg/kg)3.2 ± 0.8*Markedly reduced histological score with less immune cell infiltration and preserved mucosal architecture.[2][3]
Table 2: Clinical Histological Improvement in Ulcerative Colitis Patients
Study PopulationTreatment GroupNHistological Improvement (%)
Pediatric Patients (5-17 years)This compound 6.75 g/day 1650%[5][6]
This compound 2.25 g/day 1030%[5][6]
Adult PatientsThis compound 6.75 g/day -Statistically significant improvement vs. placebo
Placebo--

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound is delivered to the colon where bacterial azoreductases cleave it into the active molecule 5-ASA and an inert carrier. 5-ASA then modulates key inflammatory pathways.

Balsalazide_Mechanism cluster_lumen Colon Lumen cluster_cell Colonic Epithelial Cell This compound This compound Bacteria Bacterial Azoreductases This compound->Bacteria Cleavage ASA 5-ASA Bacteria->ASA ASA_in 5-ASA NFkB_pathway NF-κB Pathway ASA_in->NFkB_pathway Inhibits PPARg_pathway PPAR-γ Pathway ASA_in->PPARg_pathway Activates Inflammation ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_pathway->Inflammation Barrier ↑ Epithelial Barrier Function PPARg_pathway->Barrier Histology_Workflow A DSS-induced Colitis Mouse Model (with this compound treatment group) B Euthanasia & Colon Tissue Collection A->B C Tissue Fixation (10% Neutral Buffered Formalin) B->C D Paraffin Embedding C->D E Sectioning (5µm) D->E F Staining E->F G H&E Staining F->G H Immunohistochemistry (IHC) F->H I Microscopic Examination & Imaging G->I H->I J Quantitative Histological Scoring I->J K Data Analysis & Interpretation J->K

References

Application Notes and Protocols for Studying the Therapeutic Effects of Balsalazide in Animal Models of Colitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing chemically-induced animal models of colitis, specifically the Dextran Sulfate Sodium (DSS) and 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS) models, for evaluating the therapeutic efficacy of Balsalazide. Detailed protocols for disease induction, drug administration, and endpoint analysis are provided, along with a summary of expected quantitative outcomes and a discussion of the underlying mechanisms of action.

Introduction

This compound is a prodrug of 5-aminosalicylic acid (5-ASA), the active therapeutic moiety for the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis. It is designed for targeted delivery of 5-ASA to the colon, where it is cleaved by bacterial azoreductases, minimizing systemic absorption and associated side effects. Animal models that mimic the key pathophysiological features of human IBD are indispensable for the preclinical evaluation of therapeutic agents like this compound. The DSS and TNBS-induced colitis models in mice are two of the most widely used and well-characterized models for this purpose.

Mechanism of Action of this compound

The therapeutic effect of this compound is dependent on the release of its active component, 5-ASA, in the colon. 5-ASA exerts its anti-inflammatory effects through multiple mechanisms:

  • Inhibition of the Arachidonic Acid Pathway: 5-ASA blocks the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to a reduction in the synthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.

  • Inhibition of the NF-κB Signaling Pathway: 5-ASA can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules.

  • Antioxidant Activity: 5-ASA can scavenge reactive oxygen species, thereby reducing oxidative stress in the inflamed colonic mucosa.

Animal Models of Colitis

Dextran Sulfate Sodium (DSS)-Induced Colitis

The DSS model is a widely used and reproducible model that mimics many of the clinical and histological features of human ulcerative colitis, such as diarrhea, bloody stools, weight loss, and mucosal ulceration.

2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis

The TNBS model induces a T-cell-mediated immune response, resulting in transmural inflammation that shares some characteristics with Crohn's disease. It is a valuable model for studying the immunopathology of IBD.

Data Presentation: Therapeutic Effects of this compound

The following tables summarize the expected quantitative outcomes following this compound treatment in a DSS-induced colitis model in mice.

Table 1: Effect of this compound on Clinical and Macroscopic Parameters in DSS-Induced Colitis

ParameterControl GroupDSS GroupDSS + this compound (42 mg/kg)DSS + this compound (141 mg/kg)DSS + this compound (423 mg/kg)
Disease Activity Index (DAI) Score 0IncreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
Histological Index (HI) Score 07.66 ± 1.005.66 ± 0.714.11 ± 0.782.22 ± 0.44

Data is presented as mean ± SEM. Data is derived from a study using C57BL/6J mice with colitis induced by 5% DSS.

Table 2: Effect of this compound on Biochemical Markers in DSS-Induced Colitis

ParameterControl GroupDSS GroupDSS + this compound (42 mg/kg)DSS + this compound (141 mg/kg)DSS + this compound (423 mg/kg)
MPO Activity (U/g tissue) LowSignificantly IncreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
MDA Content (nmol/mg protein) LowSignificantly IncreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
SOD Activity (U/mg protein) HighSignificantly DecreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
GSH-Px Activity (U/mg protein) HighSignificantly DecreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
TNF-α (pg/mg protein) LowSignificantly IncreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
IFN-γ (pg/mg protein) LowSignificantly IncreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased

Data is presented as mean ± SEM. Data is derived from a study using C57BL/6J mice with colitis induced by 5% DSS.

Experimental Protocols

Protocol 1: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

Materials:

  • Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Male C57BL/6J mice (6-8 weeks old)

  • Standard laboratory animal diet and water

  • Animal balance

  • Oral gavage needles

Procedure:

  • Acclimatization: Acclimate mice to the animal facility for at least one week prior to the experiment.

  • Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):

    • Group 1: Healthy Control (regular drinking water, vehicle administration)

    • Group 2: DSS Control (DSS in drinking water, vehicle administration)

    • Group 3-5: DSS + this compound (DSS in drinking water, this compound at desired doses, e.g., 42, 141, 423 mg/kg)

  • Induction of Colitis:

    • Prepare a 3-5% (w/v) DSS solution in autoclaved drinking water.

    • Provide the DSS solution as the sole source of drinking water to the DSS and this compound groups for 7 consecutive days. The control group receives regular drinking water.

  • This compound Administration:

    • Prepare a suspension of this compound in the chosen vehicle.

    • Administer this compound or vehicle daily via oral gavage, starting from day 1 of DSS administration and continuing for the duration of the study.

  • Monitoring and Assessment:

    • Record body weight, stool consistency, and presence of blood in the stool daily to calculate the Disease Activity Index (DAI).

    • DAI Scoring System:

      • Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)

      • Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea)

      • Bleeding: 0 (none), 2 (occult blood), 4 (gross bleeding)

      • The DAI is the sum of the three scores divided by 3.

  • Termination and Sample Collection:

    • On day 8, euthanize the mice.

    • Measure the length of the colon from the cecum to the anus.

    • Collect colon tissue for histological analysis, Myeloperoxidase (MPO) activity assay, and measurement of inflammatory markers.

Protocol 2: 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in Mice

Materials:

  • 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)

  • Ethanol

  • This compound

  • Vehicle for this compound

  • Male BALB/c or SJL/J mice (6-8 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Catheter (e.g., 3.5 F)

Procedure:

  • Acclimatization and Group Allocation: Follow steps 1 and 2 as in the DSS protocol.

  • Induction of Colitis:

    • Fast the mice for 12-24 hours before TNBS administration.

    • Anesthetize the mice.

    • Prepare a 2.5% (w/v) TNBS solution in 50% ethanol.

    • Slowly instill 100 µL of the TNBS solution intrarectally using a catheter inserted approximately 4 cm into the colon.

    • Keep the mice in a head-down position for at least 60 seconds to ensure the distribution of the TNBS solution.

  • This compound Administration: Administer this compound or vehicle daily via oral gavage, starting on the day of TNBS administration and continuing for the desired study duration (typically 3-7 days).

  • Monitoring and Assessment: Monitor and assess the mice daily for DAI as described in the DSS protocol.

  • Termination and Sample Collection: Euthanize the mice at the end of the study period and collect colon samples for analysis as described in the DSS protocol.

Mandatory Visualizations

Balsalazide_Metabolism_and_Action This compound This compound (Oral Administration) Stomach Stomach & Small Intestine (Intact Passage) This compound->Stomach Colon Colon Stomach->Colon Bacterial_Azoreductases Bacterial Azoreductases Five_ASA 5-ASA (Active Moiety) Bacterial_Azoreductases->Five_ASA Cleavage Carrier 4-aminobenzoyl-β-alanine (Inert Carrier) Bacterial_Azoreductases->Carrier Inflammation Colonic Inflammation Five_ASA->Inflammation Inhibits

Caption: Metabolic activation of this compound in the colon.

Signaling_Pathways cluster_AA Arachidonic Acid Pathway cluster_NFkB NF-κB Pathway Arachidonic_Acid Arachidonic Acid COX_LOX COX / LOX Arachidonic_Acid->COX_LOX Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Activation Five_ASA 5-ASA Five_ASA->COX_LOX Inhibits Five_ASA->IKK Inhibits

Caption: 5-ASA's inhibitory effects on key inflammatory pathways.

Application Notes and Protocols for Investigating Balsalazide's Molecular Mechanisms in Colorectal Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Balsalazide is a prodrug of 5-aminosalicylic acid (5-ASA), an anti-inflammatory agent primarily used in the treatment of inflammatory bowel disease (IBD).[1][2] Emerging evidence suggests that 5-ASA may also possess anti-neoplastic properties, making it a person of interest for the chemoprevention of colorectal cancer (CRC), particularly in the context of IBD.[2][3] The therapeutic effect of this compound is attributed to the targeted delivery of 5-ASA to the colon, where it is released by bacterial azoreduction.[4][5] This document provides detailed protocols and application notes for utilizing colorectal cancer cell lines, such as HCT116, to investigate the molecular mechanisms underlying the anti-proliferative and pro-apoptotic effects of this compound's active metabolite, 5-ASA.

The primary molecular mechanisms of 5-ASA in colorectal cancer cells involve the modulation of two key signaling pathways:

  • Inhibition of the Nuclear Factor-kappa B (NF-κB) Signaling Pathway: NF-κB is a crucial transcription factor that regulates inflammatory responses, cell proliferation, and survival. Its aberrant activation is a hallmark of many cancers, including colorectal cancer. 5-ASA has been shown to inhibit the NF-κB pathway, thereby reducing the expression of pro-inflammatory and pro-survival genes.[5][6]

  • Activation of the Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) Signaling Pathway: PPAR-γ is a nuclear receptor that plays a role in cell differentiation, apoptosis, and inflammation. Activation of PPAR-γ by 5-ASA can lead to the inhibition of cancer cell growth and induction of apoptosis.[3][6]

These application notes will guide researchers in designing and executing key in vitro experiments to elucidate these mechanisms.

Data Presentation

The following tables summarize quantitative data on the effects of 5-ASA on HCT116 human colorectal cancer cells.

Assay Parameter 5-ASA Concentration Result Reference
MTT AssayCell Viability0 mM100%[1]
10 mMSignificant reduction[1]
20 mMFurther significant reduction[1]
Cell Cycle AnalysisCell Cycle Phase10-20 mM (48h)Accumulation of cells in S phase[1]
Western Blotp-IκB-α expressionTreatment with 5-ASASignificant decrease[7]
Nuclear p65 expressionTreatment with 5-ASAMarkedly suppressed[7][8]
Bcl-2 expressionCo-treatment with ParthenolideSignificantly lowered[7]
Bax expressionCo-treatment with ParthenolideIncreased[7]
Cleaved Caspase-3Co-treatment with ParthenolideIncreased[7]
Cleaved Caspase-8Co-treatment with ParthenolideIncreased[7]
PPAR-γ Reporter AssayTranscriptional Activity5 µM (MCC-555, a PPARγ agonist)~4.9-fold induction[9]

Note: Since this compound is a prodrug requiring bacterial activation, in vitro studies on cancer cell lines are typically conducted using its active metabolite, 5-aminosalicylic acid (5-ASA).

Experimental Protocols

Cell Culture
  • Cell Line: HCT116 (human colorectal carcinoma)

  • Culture Medium: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of 5-ASA on the metabolic activity of HCT116 cells, which is an indicator of cell viability.

Materials:

  • HCT116 cells

  • 5-ASA (dissolved in a suitable solvent, e.g., DMSO or sterile water)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed HCT116 cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of 5-ASA (e.g., 0, 5, 10, 20, 40 mM) for 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC Staining)

This protocol detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.

Materials:

  • HCT116 cells

  • 5-ASA

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed HCT116 cells in 6-well plates and treat with desired concentrations of 5-ASA for 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for NF-κB and Apoptosis-Related Proteins

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the NF-κB signaling and apoptosis pathways.

a. Nuclear and Cytoplasmic Fractionation:

  • Treat HCT116 cells with 5-ASA.

  • Harvest cells and wash with cold PBS.

  • Lyse the cells using a hypotonic buffer to release the cytoplasmic contents.

  • Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

  • Wash the nuclear pellet and then lyse it with a nuclear extraction buffer.

  • Centrifuge to collect the nuclear extract (supernatant).

  • Determine the protein concentration of both fractions using a Bradford or BCA assay.

b. Western Blotting:

  • Denature 20-40 µg of protein from each fraction by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE (10-12% gels are suitable for most target proteins).

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

    • Rabbit anti-p65 (1:1000)

    • Rabbit anti-phospho-IκB-α (1:1000)

    • Rabbit anti-IκB-α (1:1000)

    • Rabbit anti-Bcl-2 (1:1000)

    • Rabbit anti-Bax (1:1000)

    • Rabbit anti-cleaved Caspase-3 (1:1000)

    • Mouse anti-β-actin (1:5000, for cytoplasmic loading control)

    • Rabbit anti-Lamin B1 (1:1000, for nuclear loading control)

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

PPAR-γ Activity Assay

This protocol measures the DNA-binding activity of PPAR-γ in nuclear extracts.

Materials:

  • HCT116 cells treated with 5-ASA

  • Nuclear extracts (prepared as described in section 4a)

  • PPAR-γ Transcription Factor Assay Kit (ELISA-based)

Procedure:

  • Follow the manufacturer's protocol for the specific PPAR-γ transcription factor assay kit.

  • Briefly, nuclear extracts are incubated in microplate wells coated with a specific double-stranded DNA sequence containing the PPAR response element (PPRE).

  • Active PPAR-γ in the nuclear extract binds to the PPRE.

  • The bound PPAR-γ is detected using a specific primary antibody against PPAR-γ.

  • An HRP-conjugated secondary antibody is then added, followed by a colorimetric substrate.

  • The absorbance is measured at 450 nm, which is proportional to the amount of active PPAR-γ.

Quantitative Real-Time PCR (qPCR) for PPAR-γ Target Genes

This protocol quantifies the mRNA expression levels of PPAR-γ target genes.

a. RNA Extraction and cDNA Synthesis:

  • Treat HCT116 cells with 5-ASA.

  • Extract total RNA from the cells using a suitable RNA isolation kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

b. qPCR:

  • Perform qPCR using a SYBR Green-based master mix and specific primers for the target genes.

  • Suggested target genes and their roles:

    • c-Myc: A proto-oncogene involved in cell proliferation.

    • Cyclin D1: A key regulator of cell cycle progression.

  • Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • The cycling conditions will depend on the qPCR machine and master mix used. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the untreated control.

Visualization of Molecular Pathways and Workflows

Balsalazide_Metabolism_and_Action This compound This compound Colon Colon (Bacterial Azoreductases) This compound->Colon 5ASA 5-ASA (Active Metabolite) Colon->5ASA Cleavage Carrier Inert Carrier Colon->Carrier

Caption: Metabolic activation of this compound in the colon.

NFkB_Signaling_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus 5ASA_cyto 5-ASA IKK IKK 5ASA_cyto->IKK Inhibits p_IkBa p-IκBα IKK->p_IkBa Phosphorylates IkBa IκBα p_IkBa->IkBa Degradation IkBa_NFkB IκBα-NF-κB (Inactive) NFkB_complex NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB_complex->NFkB_nuc Translocation IkBa_NFkB->NFkB_complex Release DNA DNA NFkB_nuc->DNA Binds Target_Genes Target Gene Expression (e.g., Bcl-2, Cyclin D1) DNA->Target_Genes Transcription Apoptosis_Inhibition Apoptosis_Inhibition Target_Genes->Apoptosis_Inhibition Inhibits Apoptosis Proliferation_Promotion Proliferation_Promotion Target_Genes->Proliferation_Promotion Promotes Proliferation

Caption: Inhibition of the NF-κB signaling pathway by 5-ASA.

PPARg_Signaling_Pathway cluster_Nucleus_PPAR Nucleus 5ASA_cyto_ppar 5-ASA PPARg_cyto PPAR-γ 5ASA_cyto_ppar->PPARg_cyto PPARg_RXR PPAR-γ-RXR Heterodimer PPARg_cyto->PPARg_RXR Translocation & Heterodimerization RXR_cyto RXR RXR_cyto->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binds Target_Genes_PPAR Target Gene Expression (e.g., ↑PTEN, ↓c-Myc, ↓Cyclin D1) PPRE->Target_Genes_PPAR Transcription Apoptosis_Induction Apoptosis_Induction Target_Genes_PPAR->Apoptosis_Induction Induces Apoptosis Proliferation_Inhibition Proliferation_Inhibition Target_Genes_PPAR->Proliferation_Inhibition Inhibits Proliferation

Caption: Activation of the PPAR-γ signaling pathway by 5-ASA.

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_Assays Cellular & Molecular Assays cluster_Analysis Data Analysis & Interpretation HCT116 HCT116 Cell Culture Treatment Treatment with 5-ASA HCT116->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Apoptosis Annexin V Assay (Apoptosis) Treatment->Apoptosis Western Western Blot (Protein Expression) Treatment->Western PPAR_activity PPAR-γ Activity Assay Treatment->PPAR_activity qPCR qPCR (Gene Expression) Treatment->qPCR Data Quantitative Data Analysis MTT->Data Apoptosis->Data Western->Data PPAR_activity->Data qPCR->Data Mechanism Elucidation of Molecular Mechanisms Data->Mechanism

Caption: General experimental workflow.

References

Application Notes and Protocols for the Preparation and Evaluation of Balsalazide-Loaded Nanoparticles for Targeted Colonic Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balsalazide (B1667723) is a prodrug of 5-aminosalicylic acid (5-ASA), a first-line treatment for inflammatory bowel disease (IBD), particularly ulcerative colitis. It is designed for targeted delivery to the colon, where it is enzymatically cleaved by resident bacteria to release the active 5-ASA moiety directly at the site of inflammation. This targeted approach aims to maximize therapeutic efficacy while minimizing systemic side effects. Nanoparticle-based drug delivery systems offer a promising strategy to further enhance the colonic targeting of this compound, protecting the drug from the harsh environment of the upper gastrointestinal tract and providing a sustained release profile. These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in vitro/in vivo evaluation of this compound-loaded nanoparticles.

Mechanism of Action and Signaling Pathway

This compound consists of 5-ASA linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond. This bond protects the drug from absorption in the upper gastrointestinal tract. Upon reaching the colon, azoreductase enzymes produced by the gut microbiota cleave the azo bond, releasing 5-ASA. The therapeutic effects of this compound are solely attributable to the anti-inflammatory properties of 5-ASA. 5-ASA is believed to exert its effects through multiple mechanisms, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which reduces the production of inflammatory prostaglandins (B1171923) and leukotrienes. Furthermore, 5-ASA can scavenge reactive oxygen species and inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory cytokines. A significant mechanism of 5-ASA is the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with potent anti-inflammatory effects in the gut.

5-ASA Signaling Pathway cluster_colon Colon Lumen cluster_cell Colon Epithelial Cell cluster_pathways Anti-inflammatory Pathways This compound This compound Azoreductase Bacterial Azoreductase This compound->Azoreductase FiveASA_lumen 5-ASA Azoreductase->FiveASA_lumen Carrier Inert Carrier Azoreductase->Carrier FiveASA_cell 5-ASA FiveASA_lumen->FiveASA_cell Uptake PPARg PPAR-γ Activation FiveASA_cell->PPARg NFkB NF-κB Inhibition FiveASA_cell->NFkB COX_LOX COX/LOX Inhibition FiveASA_cell->COX_LOX AntiInflammatory Anti-inflammatory Effect (Reduced Inflammation) PPARg->AntiInflammatory ProInflammatory Pro-inflammatory Cytokines & Mediators (TNF-α, IL-6, Prostaglandins) NFkB->ProInflammatory decreases transcription COX_LOX->ProInflammatory decreases synthesis ProInflammatory->AntiInflammatory leads to

Figure 1: Anti-inflammatory signaling pathway of 5-ASA in colonic epithelial cells.

Preparation of this compound-Loaded Nanoparticles

The choice of nanoparticle formulation depends on the desired physicochemical properties and release characteristics. Here, we provide protocols for three common types of nanoparticles: nanosponges, liposomes, and polymeric micelles.

Protocol 1: Preparation of this compound-Loaded Nanosponges

This protocol describes the quasi-emulsion solvent diffusion method for preparing this compound-loaded nanosponges using Eudragit S-100, a pH-sensitive polymer, for colon targeting.

Materials:

Equipment:

  • Magnetic stirrer with hot plate

  • Homogenizer

  • Lyophilizer (Freeze-dryer)

  • Analytical balance

Procedure:

  • Preparation of the Internal Phase: a. Accurately weigh PMMA and Eudragit S-100 in the desired ratio (e.g., 1:3 for an optimized formulation). b. Dissolve the polymers and dibutyl phthalate (1% w/v) in a 1:1 mixture of DCM and methanol. c. Add the accurately weighed this compound to the polymer solution and stir until completely dissolved.

  • Preparation of the External Phase: a. Prepare a 0.5-1.5% w/v aqueous solution of PVA in distilled water.

  • Emulsification: a. Add the internal phase to the external phase under continuous stirring. b. Homogenize the mixture at high speed to form a stable quasi-emulsion.

  • Solvent Diffusion and Nanosponge Formation: a. Continue stirring the emulsion. The organic solvents will diffuse into the aqueous phase and subsequently evaporate. b. As the solvent is removed, the polymers will precipitate, forming the porous nanosponge structure encapsulating the this compound.

  • Purification and Drying: a. The resulting aqueous suspension of nanosponges is lyophilized to obtain a dry powder. b. Store the lyophilized nanosponges in a tightly sealed container.

Protocol 2: Preparation of this compound-Loaded Liposomes

This protocol outlines the thin-film hydration method for preparing this compound-loaded liposomes.

Materials:

  • This compound Disodium

  • Soy phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform (B151607)

  • Methanol

  • Phosphate buffered saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes

Procedure:

  • Lipid Film Formation: a. Dissolve SPC and cholesterol in a 2:1 v/v mixture of chloroform and methanol in a round-bottom flask. b. Add this compound to the lipid solution. c. Evaporate the organic solvents using a rotary evaporator at 40-50°C to form a thin lipid film on the flask wall.

  • Hydration: a. Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in the water bath above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: a. Sonicate the MLV suspension in a bath sonicator to form small unilamellar vesicles (SUVs). b. For a more uniform size distribution, extrude the liposome (B1194612) suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification: a. Separate the liposomes from the unencapsulated drug by centrifugation or dialysis.

Protocol 3: Preparation of this compound-Loaded Polymeric Micelles

This protocol describes the dialysis method for preparing this compound-loaded polymeric micelles using an amphiphilic block copolymer like PEG-b-PCL.

Materials:

  • This compound Disodium

  • Poly(ethylene glycol)-b-poly(ε-caprolactone) (PEG-b-PCL)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Distilled Water

  • Dialysis membrane (appropriate molecular weight cut-off)

Procedure:

  • Dissolution: a. Dissolve PEG-b-PCL and this compound in a minimal amount of DMSO.

  • Micelle Formation: a. Add the polymer-drug solution dropwise to a larger volume of distilled water under constant stirring. The hydrophobic PCL blocks will self-assemble to form the core of the micelles, encapsulating the this compound, while the hydrophilic PEG blocks will form the corona.

  • Dialysis: a. Transfer the micellar solution to a dialysis bag. b. Dialyze against a large volume of distilled water for 24-48 hours, with frequent changes of the water, to remove the DMSO and any unencapsulated drug.

  • Lyophilization: a. The purified polymeric micelle suspension can be lyophilized for long-term storage.

Nanoparticle Synthesis Workflow start Start: Materials Preparation dissolution Dissolution of Polymer(s) and this compound in Organic Solvent start->dissolution emulsification Emulsification in Aqueous Phase (with surfactant/stabilizer) dissolution->emulsification solvent_removal Solvent Removal (Evaporation/Diffusion) emulsification->solvent_removal self_assembly Self-Assembly of Nanoparticles solvent_removal->self_assembly purification Purification (Centrifugation/Dialysis) self_assembly->purification drying Drying (Lyophilization) purification->drying characterization Characterization drying->characterization end End: this compound-Loaded Nanoparticles characterization->end

Troubleshooting & Optimization

Overcoming poor solubility of Balsalazide disodium for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Balsalazide disodium (B8443419). The focus is on overcoming its poor solubility for successful in vitro experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound disodium and why is its solubility a concern for in vitro studies?

This compound disodium is a prodrug of mesalamine (5-aminosalicylic acid or 5-ASA), designed for targeted delivery to the colon. It is structurally composed of 5-ASA linked to a 4-aminobenzoyl-β-alanine carrier molecule via an azo bond. In the colon, bacterial azoreductases cleave this bond, releasing the active mesalamine.

For in vitro experiments, its limited solubility in common laboratory solvents can be a significant hurdle. This poor solubility can lead to inaccurate concentration calculations, precipitation in cell culture media, and unreliable experimental results.

Q2: What are the general solubility properties of this compound disodium?

This compound disodium exhibits limited solubility in many common solvents. Its solubility is influenced by pH and the choice of solvent. It is generally described as sparingly soluble in water and very slightly soluble in alcohols like methanol (B129727) and ethanol.

Q3: Can I use DMSO to dissolve this compound disodium?

While Dimethyl sulfoxide (B87167) (DMSO) is a powerful and common solvent for many compounds in in vitro studies, its effectiveness for this compound disodium may be limited, and high concentrations of DMSO can be toxic to cells. It is crucial to first determine the solubility in DMSO and then ensure the final concentration in your cell culture medium is non-toxic (typically below 0.5%).

Troubleshooting Guide: Overcoming Solubility Issues

Problem: My this compound disodium is not dissolving in water or my desired buffer.

Solution Workflow:

This workflow provides a step-by-step process for troubleshooting and achieving the dissolution of this compound disodium for your experiments.

G cluster_0 Troubleshooting Workflow for this compound Disodium Solubility start Start: this compound disodium powder solubility_check Consult Solubility Data Table start->solubility_check 1. Initial Assessment solvent_selection Select Appropriate Solvent System (e.g., Water, Buffer, Co-solvent) solubility_check->solvent_selection 2. Choose Solvent ph_adjustment Adjust pH of the Solvent (e.g., to alkaline conditions) solvent_selection->ph_adjustment 3. Optimize pH gentle_heating Apply Gentle Heating (e.g., 37°C water bath) ph_adjustment->gentle_heating 4. Aid Dissolution sonication Use Sonication gentle_heating->sonication 5. Further Aid dissolved_check Is the compound fully dissolved? sonication->dissolved_check prepare_stock Prepare Concentrated Stock Solution dissolved_check->prepare_stock Yes precipitation_issue Precipitation Occurs dissolved_check->precipitation_issue No filter_sterilize Filter-Sterilize the Stock Solution (0.22 µm filter) prepare_stock->filter_sterilize final_dilution Dilute Stock into Final Experimental Medium filter_sterilize->final_dilution end End: Ready for In Vitro Assay final_dilution->end re_evaluate Re-evaluate solvent, pH, or concentration. Consider using active metabolite (5-ASA) directly. precipitation_issue->re_evaluate Troubleshoot re_evaluate->solvent_selection

Caption: A step-by-step workflow for dissolving this compound disodium.

Quantitative Data & Protocols

Table 1: Solubility of this compound Disodium in Various Solvents
Solvent SystemApproximate SolubilityNotes
WaterSparingly solubleSolubility increases with pH.
EthanolVery slightly solubleNot recommended as a primary solvent.
MethanolVery slightly solubleNot recommended as a primary solvent.
DMSOLimited solubilityCheck for specific batch solubility.
PBS (pH 7.4)Low solubilityMay require pH adjustment.
Alkaline Buffers (pH > 8.0)Improved solubilityA recommended starting point.

Note: The exact solubility can vary between batches and is dependent on temperature and pH. It is always recommended to perform a small-scale test.

Experimental Protocol: Preparation of a 10 mM this compound Disodium Stock Solution

This protocol provides a general guideline. Optimization may be required.

Materials:

  • This compound disodium powder

  • Sterile, high-purity water or a suitable buffer (e.g., 50 mM HEPES, pH 8.5)

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Sonicator (water bath sonicator preferred)

  • pH meter and sterile solutions for pH adjustment (e.g., 1 M NaOH)

  • Sterile 0.22 µm syringe filters

Procedure:

  • Weigh the Compound: Accurately weigh the required amount of this compound disodium powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, you will need approximately 4.21 mg.

  • Add Solvent: Add a portion of your chosen solvent (e.g., 800 µL of high-purity water).

  • Adjust pH (if necessary): If using water or a neutral buffer, carefully add small increments of 1 M NaOH while monitoring the pH. Aim for a pH above 8.0 to facilitate dissolution.

  • Aid Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes.

    • Gentle warming in a 37°C water bath can also be applied, but monitor for any signs of degradation.

  • Final Volume: Once the compound is fully dissolved, add the remaining solvent to reach the final volume of 1 mL.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

This compound's Mechanism of Action

For in vitro studies, it is important to understand that this compound is a prodrug. Its therapeutic effects are primarily mediated by its active metabolite, 5-ASA (mesalamine). The diagram below illustrates this activation process and the subsequent signaling pathways affected by 5-ASA.

G cluster_0 This compound Activation and 5-ASA Signaling Pathway This compound This compound Disodium (Prodrug) azo_reductase Bacterial Azoreductases (In Colon / In Vitro Model) This compound->azo_reductase Cleavage of Azo Bond five_asa 5-ASA (Mesalamine) (Active Drug) azo_reductase->five_asa carrier Carrier Molecule azo_reductase->carrier nf_kb NF-κB Pathway five_asa->nf_kb Inhibition ppar_gamma PPAR-γ Activation five_asa->ppar_gamma Activation ros ROS Scavenging five_asa->ros Antioxidant Effect inflammation ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nf_kb->inflammation ppar_gamma->inflammation ros->inflammation

Caption: Activation of this compound and the anti-inflammatory pathways of 5-ASA.

Technical Support Center: Optimizing Enteric Coating for Balsalazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for optimizing the pH-dependent enteric coating of Balsalazide (B1667723). The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during formulation and testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it require a pH-dependent enteric coating?

A1: this compound is an anti-inflammatory prodrug used to treat ulcerative colitis.[1] It is designed to deliver its active moiety, mesalamine (5-aminosalicylic acid or 5-ASA), directly to the colon.[2][3] An enteric coating is essential to protect the this compound molecule from the acidic environment of the stomach, preventing premature degradation and absorption in the upper gastrointestinal (GI) tract.[4][5] The coating ensures that the drug is released specifically in the higher pH environment of the colon, where bacterial azoreductases cleave it to release the active mesalamine locally.[2]

Q2: How do pH-sensitive enteric coatings work?

A2: pH-sensitive coatings are formulated with polymers that contain acidic functional groups, such as carboxylic acids.[6] These polymers are insoluble at the low pH of the stomach (pH 1-3) because the acidic groups remain protonated and unionized.[4][7] As the dosage form transits to the more alkaline environment of the intestine (pH >5.5), the acidic groups deprotonate and ionize, causing the polymer to swell and dissolve, thereby releasing the drug.[8][9]

Q3: What is the optimal pH for triggering the release of this compound in the colon?

A3: The pH of the gastrointestinal tract gradually increases from the stomach to the small intestine, but then slightly decreases in the cecum before rising again.[10] For targeted delivery to the colon, where this compound is activated, polymers that dissolve at a pH of 7.0 or higher are generally selected.[5][11] This ensures the formulation remains intact through the stomach and most of the small intestine.[10]

Q4: What are the primary stability concerns for this compound during formulation and storage?

A4: this compound is susceptible to chemical degradation, particularly through hydrolysis under acidic or alkaline conditions.[12][13] Exposure to light (photodegradation) and oxidation can also cause degradation, often indicated by a color change in the solution.[2] It is crucial to protect the drug from extreme pH and light during the manufacturing process and to ensure the enteric coating provides a sufficient barrier.[2][13] A seal coat between the drug core and the enteric layer can sometimes be used to enhance stability.[6]

Troubleshooting Guide: Enteric Coating Performance

This guide addresses common issues observed during the in-vitro testing of enteric-coated this compound formulations.

Q5: Problem - I am observing significant drug release (>10%) in the acid stage (pH 1.2) of my dissolution test. What are the possible causes and solutions?

A5: This issue, known as premature release, compromises the colon-targeting objective.

  • Possible Causes:

    • Inadequate Coating Thickness: The coating layer may be too thin to withstand the acidic medium for the required duration (typically 2 hours).[3]

    • Coating Defects: Cracks, pinholes, or other imperfections in the coating can allow the acidic medium to penetrate and dissolve the drug core.[3][14] These can result from an unoptimized coating process or a rough tablet core surface.[14]

    • Improper Polymer Selection: The chosen polymer may not be sufficiently resistant to the acidic environment.

    • Plasticizer Issues: An incorrect type or concentration of plasticizer can lead to a brittle film that is prone to cracking.[6]

  • Troubleshooting Steps:

    • Increase Coating Weight Gain: Apply a thicker coating layer and repeat the dissolution test.

    • Optimize Coating Process: Review and adjust parameters such as spray rate, atomization pressure, pan speed, and drying temperature to ensure a uniform, continuous film.[15]

    • Evaluate Tablet Core: Ensure the core tablets have low friability and are free from surface defects. A sub-coating or seal coat may be necessary to create a smooth surface for the enteric coat.[6]

    • Re-evaluate Formulation: Confirm that the polymer is appropriate for colon-targeting and adjust the plasticizer concentration if necessary.

Q6: Problem - Drug release is slow or incomplete in the buffer stage (e.g., pH 7.2) of the dissolution test. What could be wrong?

A6: This problem, often called delayed or incomplete release, can lead to sub-therapeutic drug levels at the target site.

  • Possible Causes:

    • Excessive Coating Thickness: A very thick coating can take too long to dissolve, even at the target pH.

    • Incorrect Polymer Selection: The polymer's dissolution threshold pH may be higher than the pH of the dissolution medium. For example, using a polymer that dissolves at pH 7.5 in a pH 6.8 buffer will result in slow release.[11]

    • Aging Effects: Some polymers can undergo changes during storage, such as cross-linking, which can reduce their solubility.

    • Insufficient Buffer Capacity: If the dissolution medium's buffering capacity is insufficient, the dissolving acidic polymer can lower the micro-environmental pH at the tablet surface, slowing down further dissolution.

  • Troubleshooting Steps:

    • Reduce Coating Weight Gain: Systematically decrease the coating thickness and observe the effect on the release profile.

    • Verify Polymer and Media pH: Ensure the selected polymer's dissolution pH matches the intended release environment and that the pH of the dissolution buffer is accurate and maintained throughout the test.[10]

    • Investigate Polymer Properties: Check the storage conditions and age of the polymer.

    • Confirm Buffer Strength: Use a buffer of sufficient strength as recommended by pharmacopeial guidelines.

Q7: Problem - I am seeing high variability in drug release profiles between different tablets in the same batch. What is the cause?

A7: High intra-batch variability points to inconsistencies in the manufacturing process.[15]

  • Possible Causes:

    • Non-Uniform Coating: Inconsistent application of the coating solution can lead to variations in coating thickness among tablets.

    • Variability in Core Tablets: Differences in the weight, hardness, or porosity of the core tablets can affect how the coating is applied and how the drug is released.

    • Inconsistent Dissolution Test Setup: Variations in apparatus setup (e.g., vessel centering, paddle/basket height) can introduce variability.

  • Troubleshooting Steps:

    • Validate the Coating Process: Ensure consistent mixing of the coating suspension and uniform spraying within the coating pan.[15]

    • Control Core Tablet Quality: Implement strict in-process controls for tablet weight, hardness, and friability.

    • Standardize Dissolution Testing: Ensure the dissolution test method is validated and that the experimental setup is consistent for all vessels.

Data Presentation: Polymers and Test Conditions

Table 1: Common pH-Sensitive Polymers for Colonic Delivery

Polymer Trade Name Example Dissolution pH Threshold Primary Target Site
Polymethacrylates Eudragit® S100 > 7.0 Colon
Polymethacrylates Eudragit® FS 30 D > 7.0 Colon
Cellulose Acetate Phthalate CAP > 6.0 Distal Small Intestine / Colon

| Hydroxypropyl Methylcellulose Phthalate | HPMCP (HP-55) | > 5.5 | Small Intestine |

This table provides examples; specific grades and combinations can be used to fine-tune the release profile.[5][9]

Table 2: Example Two-Stage Dissolution Parameters for Enteric-Coated this compound

Parameter Acid Stage (Gastric Simulation) Buffer Stage (Colonic Simulation)
Apparatus USP Apparatus 1 (Baskets) or 2 (Paddles) USP Apparatus 1 (Baskets) or 2 (Paddles)
Speed 100 rpm 100 rpm
Medium 0.1 N HCl Phosphate (B84403) Buffer
Volume 900 mL 900 mL
Temperature 37 ± 0.5°C 37 ± 0.5°C
pH 1.2 7.2 - 7.5
Time 2 hours Up to 12-24 hours

| Acceptance | Not more than 10% of drug released | Not less than 80% of drug released |

Parameters are based on general FDA guidance and may need to be optimized for a specific formulation.[16][17]

Visualized Workflows and Logic

experimental_workflow formulation Core Tablet Formulation seal_coat Optional: Seal Coating formulation->seal_coat enteric_coat Enteric Coating (Polymer, Plasticizer) seal_coat->enteric_coat process_opt Coating Process Optimization enteric_coat->process_opt dissolution_test Two-Stage Dissolution Testing process_opt->dissolution_test acid_stage Acid Stage (pH 1.2, 2h) dissolution_test->acid_stage buffer_stage Buffer Stage (pH >7.0) acid_stage->buffer_stage analysis Drug Release Analysis (HPLC/UV) buffer_stage->analysis decision Release Profile Meets Target? analysis->decision decision->enteric_coat No - Reformulate finish Final Formulation decision->finish Yes

Caption: Workflow for developing an enteric-coated formulation.

troubleshooting_workflow start Problem: Premature Release in Acid (>10%) check_coating Is coating thickness adequate? start->check_coating check_defects Are there visible cracks or defects? check_coating->check_defects Yes increase_coating Solution: Increase coating weight gain. check_coating->increase_coating No check_process Is the coating process validated? check_defects->check_process No optimize_process Solution: Optimize process (temp, spray rate). Check tablet core. check_defects->optimize_process Yes check_process->optimize_process No revalidate_process Solution: Re-validate process parameters. check_process->revalidate_process Yes, but still fails

Caption: Troubleshooting logic for premature drug release.

Experimental Protocols

Protocol: Two-Stage In-Vitro Dissolution for Enteric-Coated this compound

This protocol outlines a standard procedure for evaluating the pH-dependent release profile of enteric-coated this compound tablets or capsules.

1. Materials and Equipment:

  • USP-compliant Dissolution Apparatus 1 (Baskets) or 2 (Paddles).

  • Validated HPLC or UV-Vis Spectrophotometer for this compound quantification.

  • Dissolution Vessels (typically 1000 mL).

  • Water bath maintained at 37 ± 0.5°C.

  • Calibrated pH meter.

  • Reagents: Hydrochloric acid (HCl), Sodium Hydroxide, Potassium Phosphate Monobasic, Sodium Phosphate Dibasic.

  • This compound reference standard.

2. Media Preparation:

  • Acid Stage Medium (0.1 N HCl, pH 1.2): Prepare a sufficient volume of 0.1 N HCl. Verify pH.

  • Buffer Stage Medium (Phosphate Buffer, pH 7.2): Prepare a concentrated phosphate buffer solution. This will be added to the acid medium in the second stage to raise the pH. The final buffer should be of sufficient strength to maintain a constant pH of 7.2 ± 0.05 after neutralization of the acid.

3. Dissolution Procedure (Medium Addition Method): [17]

  • Setup:

    • Assemble the dissolution apparatus and place 700 mL of 0.1 N HCl into each vessel.

    • Allow the medium to equilibrate to 37 ± 0.5°C.

    • Place one dosage unit (tablet/capsule) into each basket or vessel.

    • Start the apparatus immediately at the specified rotation speed (e.g., 100 rpm).

  • Stage 1: Acid Resistance (0 to 2 hours):

    • Run the test for 2 hours in the 0.1 N HCl medium.

    • At the 2-hour mark, withdraw a sample (e.g., 10 mL) from each vessel for analysis of premature drug release. Do not stop the apparatus.

  • Stage 2: Buffer Stage (2 hours onwards):

    • Immediately after sampling, add 200 mL of the pre-warmed, concentrated phosphate buffer to each vessel. This brings the total volume to 900 mL and raises the pH to 7.2.

    • Continue the test for the specified duration (e.g., up to 12 or 24 hours).

    • Withdraw samples at predetermined time points (e.g., 2.5, 3, 4, 6, 8, 12 hours).

    • Replace the withdrawn volume with fresh, pre-warmed pH 7.2 buffer if necessary to maintain sink conditions and volume.

4. Sample Analysis:

  • Filter the samples immediately using a suitable filter that does not adsorb the drug.

  • Analyze the concentration of this compound in each sample using a validated analytical method (e.g., HPLC-UV).

  • Calculate the cumulative percentage of drug released at each time point, correcting for any volume replacement.

5. Acceptance Criteria:

  • Acid Stage: After 2 hours in 0.1 N HCl, not more than 10% of the labeled amount of this compound is dissolved.

  • Buffer Stage: After a specified time in the buffer (e.g., 12 hours), not less than 80% (Q value) of the labeled amount of this compound is dissolved.

References

Troubleshooting unexpected results in Balsalazide preclinical trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results during preclinical trials of Balsalazide (B1667723).

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential explanations and solutions in a question-and-answer format.

Issue 1: Sub-optimal or Lack of Efficacy

Question: We are not observing the expected anti-inflammatory effects of this compound in our DSS-induced colitis model. What are the potential reasons for this?

Answer: Several factors can contribute to a perceived lack of efficacy in preclinical models of colitis when testing this compound. Consider the following possibilities:

  • Inefficient Prodrug Conversion: this compound is a prodrug that requires cleavage by bacterial azoreductases in the colon to release its active component, 5-aminosalicylic acid (5-ASA).[1][2][3] Disruption of the gut microbiome in experimental animals, potentially caused by the colitis induction model itself (e.g., DSS) or other experimental conditions, can lead to insufficient conversion of this compound to 5-ASA.

  • Severity of the Colitis Model: The efficacy of 5-ASA-based therapies is most pronounced in mild-to-moderate disease.[4][5] If the induced colitis is too severe, the therapeutic effects of this compound may be masked. It is crucial to have a well-characterized and reproducible colitis model.

  • Dosing and Administration: Ensure that the dosage is appropriate for the animal model and that the administration route (e.g., oral gavage) is consistent and effective.[6]

  • Timing of Treatment: The timing of this compound administration relative to colitis induction is critical. Prophylactic versus therapeutic treatment protocols can yield significantly different results.

Troubleshooting Steps:

  • Assess Prodrug Conversion: If possible, measure the levels of this compound and 5-ASA in the colonic tissue or feces to confirm that the prodrug is being converted.

  • Titrate Colitis Induction: If you suspect the colitis model is too severe, consider reducing the concentration or duration of the inducing agent (e.g., DSS).

  • Review Dosing Regimen: Compare your dosing regimen to those published in the literature for similar animal models.[6][7]

  • Optimize Treatment Window: Test different treatment initiation times to determine the optimal therapeutic window for your model.

Issue 2: High Variability in Experimental Results

Question: We are observing high inter-animal variability in our study outcomes (e.g., Disease Activity Index, colon length). How can we reduce this variability?

Answer: High variability is a common challenge in preclinical colitis models and can be exacerbated when using a drug like this compound that relies on biological activation.

  • Microbiome Differences: Individual differences in the gut microbiota of the animals can lead to variations in the rate and extent of this compound conversion to 5-ASA.

  • Inconsistent Colitis Induction: Minor variations in the administration of the colitis-inducing agent can lead to significant differences in disease severity.

  • Genetic Drift: If using an inbred strain of mice, be aware of potential genetic drift over time, which can affect inflammatory responses.

  • Environmental Stressors: Housing conditions, diet, and handling can all influence the stress levels of the animals and impact the inflammatory response.

Troubleshooting Steps:

  • Standardize Animal Husbandry: Ensure all animals are sourced from the same vendor, housed under identical conditions (diet, light-dark cycle, cage density), and handled consistently.

  • Co-housing: Co-housing animals for a period before the experiment can help to normalize their gut microbiota.

  • Refine Induction Protocol: Meticulously standardize the administration of the colitis-inducing agent. For DSS, ensure consistent concentration and that all animals have equal access to the DSS-containing water.

  • Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action of this compound?

A1: this compound is a prodrug of 5-aminosalicylic acid (5-ASA), also known as mesalamine.[1][8] It is designed to deliver 5-ASA to the colon, where it exerts its anti-inflammatory effects locally. The this compound molecule consists of 5-ASA linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond.[2][3] This bond is cleaved by azoreductase enzymes produced by the colonic microbiota, releasing the active 5-ASA directly at the site of inflammation.[3] The mechanism of 5-ASA is not fully understood but is thought to involve the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which reduces the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[8][9] It may also inhibit the NF-κB signaling pathway.[3][9]

Q2: Why might systemic side effects be observed in preclinical models if this compound is designed for local action?

A2: While this compound is designed to minimize systemic absorption, some systemic exposure to both the parent drug and its metabolites can occur.[10][11] In cases of severe colitis where the mucosal barrier is compromised, there may be increased absorption of this compound and its metabolites, potentially leading to systemic effects. Additionally, concurrent administration of other drugs, such as NSAIDs, can increase the risk of nephrotoxicity.[12][13]

Q3: How does the efficacy of this compound compare to directly administering 5-ASA (mesalamine) in preclinical models?

A3: The primary advantage of this compound is its targeted delivery system. When 5-ASA is administered orally without a protective carrier, a significant portion can be absorbed in the upper gastrointestinal tract, reducing the amount that reaches the colon and increasing the potential for systemic side effects. This compound's design ensures that over 99% of the 5-ASA dose is delivered to the colon.[11] Therefore, in preclinical models, this compound is expected to show similar or potentially superior efficacy at a lower equivalent dose of 5-ASA compared to unprotected mesalamine, especially in models of distal colitis.

Data Presentation

Table 1: Representative Preclinical Efficacy of this compound in a DSS-Induced Colitis Model

ParameterDSS Control Group (Expected Outcome)This compound Treatment Group (Expected Outcome)Interpretation
Disease Activity Index (DAI) Significantly elevatedSignificantly reducedThis compound attenuates clinical signs of colitis.[3]
Colon Length Significantly shortenedSignificantly preservedThis compound reduces mucosal inflammation and edema.[3]
Histological Score Severe inflammation, ulceration, and crypt lossMarkedly reduced histological scoreThis compound preserves mucosal architecture and reduces immune cell infiltration.[9]
Myeloperoxidase (MPO) Activity Markedly increasedSignificantly decreasedThis compound reduces neutrophil infiltration into the colonic tissue.[3]
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Significantly increasedSignificantly reducedThis compound suppresses the local inflammatory response.[3][9]

Note: Specific quantitative values are study-dependent and can vary based on the animal model, disease severity, and dosing regimen.

Experimental Protocols

Key Experiment: Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This protocol outlines a general procedure for inducing colitis in mice and evaluating the efficacy of this compound.

  • Animals and Acclimatization:

    • Use male C57BL/6 mice, 8-10 weeks old.

    • Acclimatize animals for at least one week before the start of the experiment.

  • Induction of Colitis:

    • Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.

    • Monitor the weight and health of the animals daily.

  • Treatment Administration:

    • Prepare this compound in a suitable vehicle (e.g., sterile water or 0.5% carboxymethylcellulose).

    • Administer this compound orally (e.g., by gavage) once daily.

    • Treatment can be administered prophylactically (starting with DSS) or therapeutically (starting after a few days of DSS).

  • Efficacy Endpoints:

    • Disease Activity Index (DAI): Score daily based on weight loss, stool consistency, and rectal bleeding.

    • Colon Length: At the end of the study, euthanize the animals and measure the length of the colon from the cecum to the anus.[2]

    • Histological Analysis: Collect colon tissue, fix in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.[2]

    • Myeloperoxidase (MPO) Assay: Homogenize a section of the colon to measure MPO activity as an indicator of neutrophil infiltration.

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in colon tissue homogenates using methods like ELISA or qPCR.

Visualizations

Balsalazide_Metabolism cluster_GI_Tract Gastrointestinal Tract cluster_Colon Colonic Lumen This compound This compound (Oral Administration) Colon Colon This compound->Colon Intact Passage This compound->Colon Bacteria Gut Microbiota (Azoreductases) Cleavage Azo Bond Cleavage Bacteria->Cleavage Enzymatic Action Five_ASA 5-ASA (Mesalamine) [Active] Cleavage->Five_ASA Carrier 4-aminobenzoyl-β-alanine [Inert Carrier] Cleavage->Carrier Five_ASA_Action cluster_inflammatory_cascade Inflammatory Cascade in Colonic Epithelial Cells AA Arachidonic Acid COX COX Pathway AA->COX LOX LOX Pathway AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes NFkB NF-κB Pathway Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Five_ASA 5-ASA (Mesalamine) Five_ASA->COX Five_ASA->LOX Five_ASA->NFkB Inhibition Troubleshooting_Workflow Start Unexpected Result (e.g., Lack of Efficacy) CheckModel Verify Colitis Model (Severity, Reproducibility) Start->CheckModel CheckDrug Assess Drug Delivery & Prodrug Conversion CheckModel->CheckDrug Model OK RefineModel Refine Induction Protocol (e.g., DSS concentration) CheckModel->RefineModel Issue Found CheckVariability Analyze Inter-Animal Variability CheckDrug->CheckVariability Delivery OK RefineDrug Optimize Dosing Regimen & Administration CheckDrug->RefineDrug Issue Found RefineHusbandry Standardize Animal Husbandry & Increase N CheckVariability->RefineHusbandry Issue Found ReRun Re-run Experiment CheckVariability->ReRun Variability OK RefineModel->ReRun RefineDrug->ReRun RefineHusbandry->ReRun

References

Addressing variability in animal models of colitis for Balsalazide studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Balsalazide Studies in Animal Models of Colitis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the inherent variability in animal models of colitis when studying the effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in the context of colitis?

A1: this compound is an anti-inflammatory drug used to treat inflammatory bowel disease (IBD), particularly ulcerative colitis.[1][2] It is a prodrug, meaning it is administered in an inactive form.[3] In the colon, gut bacteria metabolize this compound into its active component, mesalamine (5-aminosalicylic acid or 5-ASA), and an inert carrier molecule.[1][3][4] The therapeutic effect of 5-ASA is primarily localized to the colonic mucosa.[2][5] While the exact mechanism is not fully understood, 5-ASA is believed to reduce inflammation by inhibiting the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes through the cyclooxygenase (COX) and lipoxygenase pathways.[2][3][5] It may also inhibit the activation of nuclear factor-kappa B (NF-κB), a key protein complex that controls the expression of inflammatory genes.[3][6]

Q2: Why is there so much variability in animal models of colitis, and how can I minimize it?

A2: Variability in animal models of IBD is a significant challenge that can affect the reproducibility of experimental results.[7][8] Several factors contribute to this variability:

  • Animal-Related Factors:

    • Strain: Different mouse strains have varying susceptibility to colitis induction. For example, C57BL/6 mice are more sensitive to dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, while BALB/c and SJL/J mice are more susceptible to trinitrobenzene sulfonic acid (TNBS)-induced colitis.[8][9][10]

    • Sex: Sex-dependent differences in hormone levels and immune responses can influence colitis severity.[9] For instance, some studies report that male mice are more susceptible to DSS-induced colitis.[11]

    • Microbiome: The composition of the gut microbiota plays a crucial role in the development of colitis in animal models.[7][10] Differences in the microbiome between animal facilities can lead to inconsistent results.[10] To minimize this, it is recommended to source animals from a consistent vendor and consider co-housing or using mixed bedding.[10]

  • Model-Related Factors:

    • Inducing Agent: The choice of inducing agent (e.g., DSS, TNBS) results in different immunopathological features.[8][12] The concentration, molecular weight (for DSS), and administration protocol of the inducing agent must be strictly controlled.[11][13][14]

    • Experimental Design: Lack of standardization in experimental procedures, including housing conditions, diet, and handling, can introduce variability.[7][14]

To minimize variability, it is crucial to standardize your experimental protocols, use littermate controls when possible, and carefully report all experimental conditions.[7]

Q3: Which animal model of colitis is best for studying this compound?

A3: The choice of model depends on the specific research question.

  • DSS-Induced Colitis: This is a widely used model that is rapid, reproducible, and relatively easy to induce.[8][13] It is particularly useful for studying innate immunity, epithelial barrier function, and mucosal healing.[14][15] This model mimics some features of human ulcerative colitis, making it a relevant choice for this compound, which is indicated for this condition.[5][11]

  • TNBS-Induced Colitis: This model induces a T-cell-mediated, transmural inflammation that shares some characteristics with Crohn's disease.[9][12][16] It is suitable for investigating adaptive immune responses and the efficacy of therapies targeting T-cells.[12]

Given that this compound is primarily used for ulcerative colitis, the DSS-induced model is often the more clinically relevant choice for preclinical efficacy studies.

Troubleshooting Guides

Issue 1: High variability in disease severity within the same experimental group.

Possible Cause Troubleshooting Steps
Inconsistent Administration of Inducing Agent For DSS: Ensure the DSS is fully dissolved in the drinking water and that the concentration is accurate. Monitor water intake, as sick animals may drink less, leading to inconsistent DSS exposure.[14] For TNBS: Standardize the intrarectal administration technique. Ensure the catheter is inserted to the same depth each time and that the TNBS solution is infused slowly to prevent immediate expulsion.[17] Anesthesia duration can also affect the contact time of TNBS with the colon.[17]
Microbiome Differences House all animals for a given experiment in the same room and on the same rack. Use co-housing or transfer of dirty bedding between cages to help normalize the gut microbiota across animals before the start of the experiment.[10]
Genetic Drift in Animal Colonies Source all animals from a single, reputable vendor for each experiment to minimize genetic variability.[10]
Underlying Subclinical Infections Ensure a high standard of animal husbandry and hygiene to prevent infections that could alter the immune response and colitis susceptibility.[7]

Issue 2: this compound treatment does not show a significant therapeutic effect.

Possible Cause Troubleshooting Steps
Incorrect Dosing or Formulation Verify the dose of this compound. Preclinical studies often use doses in the range of 100-500 mg/kg administered via oral gavage.[18] Ensure the this compound is properly dissolved or suspended. For suspension, use a vehicle like 0.5% methylcellulose (B11928114) and ensure it is homogenous before each administration.[18] Prepare formulations fresh daily.[18]
Timing of Treatment The timing of treatment initiation (prophylactic vs. therapeutic) can significantly impact the outcome.[9] Ensure your experimental design aligns with your research question. For a therapeutic effect, start administration after colitis has been established.
Insufficient Drug Delivery to the Colon This compound's efficacy relies on its conversion to 5-ASA by colonic bacteria.[1][3] Factors that alter gut transit time or the composition of the gut microbiota could potentially affect this conversion.
Model Severity The induced colitis may be too severe for the therapeutic effect of this compound to be observed. Consider reducing the concentration of the inducing agent (e.g., lower percentage of DSS) to create a model of mild-to-moderate colitis, which is the clinical indication for this compound.[5]

Quantitative Data Presentation

The following tables summarize key parameters typically assessed in DSS-induced colitis models and expected outcomes with effective treatment like this compound.

Table 1: Disease Activity Index (DAI) Scoring System

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0 NoneNormal, well-formed pelletsNegative
1 1-5
2 5-10Loose stoolsHemoccult positive
3 10-15
4 >15DiarrheaGross bleeding

The DAI is calculated by summing the scores for weight loss, stool consistency, and rectal bleeding and dividing by 3.

Table 2: Expected Outcomes in a this compound-Treated DSS Colitis Model

ParameterHealthy ControlDSS Control (Untreated)DSS + this compound
Change in Body Weight (%) Gain or stableSignificant loss (>10%)Attenuated loss
Disease Activity Index (DAI) 0High (e.g., 2.5-4.0)Significantly reduced
Colon Length (cm) Normal (e.g., 8-10 cm)Significantly shortenedPreserved length
Spleen Weight (mg) NormalIncreased (splenomegaly)Reduced
Histological Score 0 (No inflammation)High (Severe inflammation, ulceration, crypt loss)Significantly reduced
Myeloperoxidase (MPO) Activity LowHighSignificantly reduced

Experimental Protocols

Protocol 1: Induction of Acute DSS Colitis in Mice

  • Animal Selection: Use 8-12 week old mice (e.g., C57BL/6) from a single supplier. Allow at least one week of acclimatization.[9][10]

  • Baseline Measurements: Record the initial body weight of each mouse.

  • DSS Administration: Prepare a solution of 2-5% (w/v) DSS (molecular weight 36-50 kDa) in sterile drinking water.[8][13] The concentration may need to be optimized depending on the mouse strain and facility. Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.[15] Prepare the solution fresh.[19]

  • Daily Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of rectal bleeding. Calculate the Disease Activity Index (DAI) for each mouse.[18]

  • Termination: At the end of the DSS administration period (or a predetermined endpoint), euthanize the mice.

  • Sample Collection: Carefully dissect the colon from the cecum to the anus. Measure the colon length and weight.[18][20] Collect tissue samples for histological analysis, MPO assay, and cytokine analysis.[15][18]

Protocol 2: this compound Administration and Efficacy Assessment

  • This compound Formulation: Prepare a fresh suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water) each day.[18] A typical dose range for mice is 100-500 mg/kg.[18]

  • Dosing Regimen:

    • Therapeutic Model: Induce colitis as described in Protocol 1. Begin daily oral gavage of the this compound suspension or vehicle control on day 3 or 4, once clinical signs of colitis are apparent.

    • Prophylactic Model: Begin daily oral gavage one day prior to starting DSS administration.

  • Administration: Administer the this compound suspension or vehicle once daily via oral gavage at a volume of approximately 10 mL/kg.

  • Monitoring and Endpoint Analysis: Continue daily monitoring of DAI throughout the experiment. At the experimental endpoint, collect samples and analyze them for key inflammatory markers as described in Table 2.

  • Data Analysis: Compare the data from the this compound-treated group with the DSS control group and the healthy control group using appropriate statistical tests. Key endpoints include changes in body weight, DAI scores, colon length, histological scores, and levels of inflammatory markers.[18]

Visualizations: Pathways and Workflows

Balsalazide_MoA This compound This compound (Prodrug) Bacteria Gut Microbiota (Azoreductase) This compound->Bacteria In Colon Mesalamine Mesalamine (5-ASA) (Active Drug) Bacteria->Mesalamine Carrier Inert Carrier Molecule Bacteria->Carrier COX_LOX COX / LOX Pathways Mesalamine->COX_LOX Inhibits NFkB NF-κB Pathway Mesalamine->NFkB Inhibits Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX_LOX Prostaglandins Pro-inflammatory Mediators (Prostaglandins, Leukotrienes) COX_LOX->Prostaglandins Inflammation Colonic Inflammation Prostaglandins->Inflammation Promotes NFkB->Inflammation Promotes

Caption: Mechanism of action of this compound in the colon.

Experimental_Workflow Start Start: Acclimatize Mice (7 days) Day0 Day 0: Record Baseline Weight Induce Colitis (e.g., DSS) Start->Day0 Day1_7 Days 1-7: Daily Monitoring (Weight, DAI) Day0->Day1_7 Treatment Start Treatment: This compound or Vehicle (Oral Gavage) Day1_7->Treatment e.g., Day 3 Endpoint Endpoint (Day 8): Euthanasia Day1_7->Endpoint Treatment->Day1_7 Analysis Sample Collection & Analysis - Colon Length & Weight - Histology - MPO Assay Endpoint->Analysis

Caption: General experimental workflow for a therapeutic study.

Troubleshooting_Variability Problem High Variability in Colitis Severity? Check_Inducer Is Inducer Administration Standardized? Problem->Check_Inducer Yes Standardize_Inducer Action: Refine and standardize DSS/TNBS administration protocol. Check_Inducer->Standardize_Inducer No Check_Animals Are Animal Source & Housing Consistent? Check_Inducer->Check_Animals Yes Resolved Problem Addressed Standardize_Inducer->Resolved Standardize_Animals Action: Use a single vendor. Normalize microbiome via co-housing. Check_Animals->Standardize_Animals No Check_Environment Are Environmental Factors Controlled? Check_Animals->Check_Environment Yes Standardize_Animals->Resolved Standardize_Environment Action: Standardize diet, handling, and housing conditions. Check_Environment->Standardize_Environment No Check_Environment->Resolved Yes Standardize_Environment->Resolved

Caption: Decision tree for troubleshooting high variability.

References

Technical Support Center: Minimizing Degradation of Balsalazide in Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Balsalazide in experimental solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: this compound is a prodrug that is designed to be cleaved by bacterial azoreductases in the colon, which releases the therapeutically active component, mesalamine (5-aminosalicylic acid or 5-ASA), and an inert carrier molecule, 4-aminobenzoyl-β-alanine.[1] While this enzymatic cleavage is its intended degradation pathway in vivo, in experimental solutions, this compound is susceptible to chemical degradation through hydrolysis, oxidation, and photolysis.[1]

Q2: My this compound solution has changed color. What does this indicate?

A2: this compound disodium (B8443419) is an orange to yellow microcrystalline powder.[1] A noticeable change in the color of your solution, particularly darkening, is a common indicator of chemical degradation.[1] This can be triggered by exposure to light (photodegradation), inappropriate pH levels (acidic or alkaline hydrolysis), or oxidative stress.[1] To minimize this, it is highly recommended to prepare solutions fresh and shield them from light.[1]

Q3: I'm observing unexpected peaks in my HPLC chromatogram. Are these degradation products?

A3: The appearance of new or unexpected peaks in your HPLC chromatogram is a strong indication that your this compound sample has degraded.[1] Under various stress conditions, this compound can break down into several degradation products.[1][2] A stability-indicating HPLC method is therefore essential to effectively separate these degradation products from the parent compound for accurate quantification.[1]

Q4: What are the optimal pH and temperature conditions for preparing and storing this compound solutions?

A4: To minimize chemical degradation, this compound solutions should be prepared using a neutral pH buffer (approximately pH 6.8-7.4).[1] If the solution is not for immediate use, it should be stored at refrigerated temperatures (2-8 °C).[1]

Q5: How should I store my stock solutions of this compound?

A5: Stock solutions of this compound should be stored at 2-8 °C and protected from light.[1] For longer-term storage, aliquoting and freezing at -20°C for up to a month or at -80°C for up to six months is recommended to avoid repeated freeze-thaw cycles.[3] Always prepare fresh working solutions from the stock for each experiment to ensure potency.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound in experimental settings.

Problem Possible Cause Troubleshooting Steps
Low recovery of this compound Degradation during sample extraction.- Use a neutral pH extraction buffer.- Keep samples on ice or at a reduced temperature throughout the extraction process.- Minimize light exposure by using amber vials or covering glassware with aluminum foil.[1]
Adsorption to labware.- Use silanized glassware or low-adsorption plasticware.- Pre-rinse containers with the sample solvent.[1]
Inconsistent analytical results Instability in the autosampler.- Use a refrigerated autosampler set to 4-8 °C.- Limit the time samples spend in the autosampler before injection.- If instability is suspected, prepare fresh samples for each analytical run.[1]
Photodegradation in the autosampler.- Use amber autosampler vials or a light-protective cover for the sample tray.- Prepare samples under low-light conditions.[1]
Appearance of new peaks over time Ongoing degradation in the prepared sample.- Analyze samples as quickly as possible after preparation.- If immediate analysis is not feasible, store prepared samples at -20°C or lower.- Re-evaluate the stability of the sample matrix and consider adjusting the pH or adding antioxidants.[1]
Precipitation of this compound in cell culture media Poor solubility or localized high concentration.- Prepare an intermediate dilution of your stock solution in pre-warmed culture medium before making the final dilution.- Add the stock solution to a larger volume of media while gently vortexing to prevent high localized concentrations.[3]

Quantitative Data on this compound Degradation

The following table summarizes the percentage of this compound degradation observed under various stress conditions from a forced degradation study. This data is crucial for understanding the stability profile of the molecule.

Stress Condition % Degradation Degradation Products (DPs) Observed
Acidic (1N HCl)6.31%DP 4
Basic (1N NaOH)8.18%DP 1, DP 2, DP 4
Oxidative (3% H₂O₂)4.93%-
Thermal2.31%No degradation products detected
UV Light3.08%No degradation products detected

Data sourced from a stability-indicating HPLC method development study.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical procedure for conducting a forced degradation study to identify potential degradation products and to establish a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (1N HCl)

  • Sodium hydroxide (B78521) (1N NaOH)

  • Hydrogen peroxide (3% H₂O₂)

  • Heating block or oven

  • UV lamp

  • pH meter

  • HPLC system

Procedure:

  • Acid Hydrolysis: Treat a solution of this compound with 1N HCl and heat. Neutralize the solution before analysis.[4]

  • Base Hydrolysis: Treat a solution of this compound with 1N NaOH and heat. Neutralize the solution before analysis.[4]

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.[4]

  • Thermal Degradation: Expose solid this compound to dry heat.[4]

  • Photolytic Degradation: Expose a solution of this compound to UV light.[4]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method to observe and quantify degradation.[1]

Protocol 2: Preparation of a this compound Stock Solution for In Vitro Experiments

This protocol describes the preparation of a stock solution for use in analytical methods like HPLC or for in vitro cell-based assays.

Materials:

  • This compound disodium reference standard

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or 50 mM phosphate (B84403) buffer (pH 6.8)[1][3]

  • Volumetric flask (Class A)

  • Analytical balance

  • Sonicator

Procedure:

  • Accurately weigh the required amount of this compound disodium reference standard.

  • Transfer the weighed standard to a volumetric flask.

  • Add a portion of the chosen solvent (DMSO or phosphate buffer) and sonicate briefly to ensure complete dissolution.[1]

  • Once dissolved, dilute to the final volume with the solvent and mix thoroughly.

  • Filter the solution through a 0.22 µm or 0.45 µm filter.[5]

  • Store the stock solution in aliquots at -20°C or -80°C and protect from light.[3]

Protocol 3: Stability-Indicating RP-HPLC Method for this compound and Its Degradation Products

This protocol provides a starting point for a stability-indicating RP-HPLC method for the analysis of this compound and its degradation products.

Parameter Condition
Column Spherisorb ODS2 (250×4.6 mm, 5.0 µm) or equivalent C18 column
Mobile Phase 0.2 M sodium acetate (B1210297) solution (pH 4.5) and methanol (B129727) in a ratio of 55:45 (v/v)[2]
Flow Rate 1.0 mL/min[2]
Detection Wavelength 255 nm[2]
Column Temperature 35 °C[2]
Injection Volume 20 µL[2]

Visualizations

This compound Degradation Pathway

G This compound Degradation Pathway cluster_degradation Degradation Products This compound This compound DP1 DP 1 3-({4-[(E)-(4-hydroxyphenyl)diazenyl]benzoyl}amino)propanoic acid This compound->DP1 Base Hydrolysis DP2 DP 2 4-[(E)-(4-hydroxyphenyl)diazenyl]benzamide This compound->DP2 Base Hydrolysis DP4 DP 4 3-({4-[(E)-phenyldiazenyl]benzoyl}amino)propanoic acid This compound->DP4 Acid/Base Hydrolysis DP3 DP 3 5-[(E)-(4-carbamoylphenyl)diazenyl]-2-hydroxybenzoic acid

Caption: Chemical degradation pathway of this compound under stress conditions.

Experimental Workflow for Preparing a Stable this compound Solution

G Workflow for Stable this compound Solution Preparation start Start weigh Accurately weigh This compound Disodium start->weigh dissolve Dissolve in neutral pH buffer (e.g., pH 6.8-7.4) weigh->dissolve sonicate Sonicate briefly to aid dissolution dissolve->sonicate filter Filter through 0.22 µm filter sonicate->filter store Store at 2-8°C, protected from light, or freeze for long-term storage filter->store use Use immediately for experiment store->use end End use->end

Caption: Recommended workflow for preparing stable this compound solutions.

Troubleshooting Logic for this compound Degradation

G Troubleshooting Degradation of this compound start Unexpected experimental results (e.g., color change, extra peaks) check_prep Review solution preparation protocol start->check_prep check_storage Verify storage conditions (temperature, light protection) start->check_storage check_ph Confirm pH of the solution start->check_ph check_purity Analyze starting material purity start->check_purity reprepare Prepare fresh solution check_prep->reprepare adjust_cond Adjust pH, temperature, or light exposure check_storage->adjust_cond check_ph->adjust_cond analyze_again Re-analyze sample reprepare->analyze_again adjust_cond->reprepare

Caption: A decision tree for troubleshooting this compound degradation issues.

References

Technical Support Center: Best Practices for Long-Term Storage and Handling of Balsalazide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage, handling, and stability testing of Balsalazide compounds.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] The recommended storage temperature is between 20°C to 25°C (68°F to 77°F), with temporary excursions permitted between 15°C and 30°C (59°F and 86°F).[1][2][3][4][5] It is also crucial to store the compound away from incompatible materials, such as strong oxidizing agents.[1]

Q2: What are the primary degradation pathways for this compound?

A2: this compound is susceptible to degradation under several conditions. The primary pathways include:

  • Hydrolysis: It undergoes significant degradation under both acidic and alkaline conditions.[6][7]

  • Oxidation: Exposure to oxidizing agents can lead to substantial degradation.[6][7]

  • Photolysis: Exposure to UV and visible light can cause degradation of the compound in both solid and solution states.

  • Thermal Stress: High temperatures can also lead to the degradation of this compound.[6]

Q3: How does this compound exert its therapeutic effect?

A3: this compound is a prodrug, meaning it is administered in an inactive form.[8] It is designed to pass through the upper gastrointestinal tract intact.[9] Upon reaching the colon, bacterial azoreductases cleave the azo bond of the this compound molecule.[4][9] This cleavage releases the active therapeutic agent, mesalamine (5-aminosalicylic acid or 5-ASA), and an inert carrier molecule.[8][10][11] Mesalamine then acts locally on the colonic mucosa to exert its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) and lipoxygenase (LOX) pathways of arachidonic acid metabolism.[5][12]

Troubleshooting Guides

HPLC Analysis of this compound

Issue: Poor peak shape (tailing or fronting) and inadequate resolution in HPLC analysis.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Mobile Phase pH The pH of the mobile phase is critical for good peak shape. A low pH (around 2.5) is often used to suppress the ionization of acidic functional groups in this compound, leading to better retention and peak symmetry on a C18 column.[1][7] Ensure the buffer pH is accurately prepared and stable.
Incorrect Mobile Phase Composition The ratio of the organic modifier (e.g., methanol, acetonitrile) to the aqueous buffer significantly impacts resolution. If peaks are co-eluting, consider adjusting the gradient or the isocratic composition.[1]
Secondary Interactions with Stationary Phase Peak tailing can occur due to interactions between basic functional groups on the analyte and residual silanol (B1196071) groups on the silica-based column packing.[10] Using a highly pure silica (B1680970) column or adding a competing base (e.g., triethylamine) to the mobile phase can mitigate this.
Column Overload Injecting too concentrated a sample can lead to peak fronting. Reduce the amount of sample injected or use a column with a larger internal diameter.
Insufficient Column Equilibration Ensure the column is properly equilibrated with the mobile phase before starting the analysis. Flush the column with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved.[10]

Quantitative Data Summary

The following table summarizes the typical results from forced degradation studies on this compound, indicating its stability under various stress conditions. The data presented are illustrative of expected outcomes from such experiments.

Stress Condition Conditions Assay of this compound (%) Total Impurities (%)
Acid Hydrolysis 0.1N HCl at 60°C for 2 hours85.214.8
Alkaline Hydrolysis 0.1N NaOH at 25°C for 1 hour79.520.5
Oxidative Degradation 3% H₂O₂ at 25°C for 24 hours82.117.9
Thermal Degradation Dry heat at 105°C for 48 hours95.84.2
Photolytic Degradation UV light (254 nm) for 24 hours91.38.7

Note: These values are representative and may vary depending on the specific experimental conditions.

Experimental Protocols

Stability-Indicating RP-HPLC Method

This protocol describes a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound and its degradation products.

1. Materials and Reagents:

  • This compound reference standard

  • Potassium dihydrogen orthophosphate

  • Orthophosphoric acid

  • Methanol (HPLC grade)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient prepared from Mobile Phase A (10 mM potassium dihydrogen orthophosphate, pH adjusted to 2.5 with orthophosphoric acid) and Mobile Phase B (Methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 240 nm

  • Injection Volume: 10 µL

3. Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., 70:30 v/v methanol-water) to obtain a known concentration.

  • Sample Solution: Prepare the sample by dissolving the this compound compound in the diluent to achieve a similar concentration as the standard solution.

4. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention time and peak area of this compound.

  • Inject the sample solution.

  • Identify and quantify this compound and any degradation products by comparing their retention times and peak areas with those of the standard.

Forced Degradation Studies

1. Acid Hydrolysis:

  • Treat the this compound sample with 0.1N HCl at 60°C for 2 hours.

  • Cool the solution to room temperature and neutralize it with 0.1N NaOH before analysis.

2. Alkaline Hydrolysis:

  • Treat the this compound sample with 0.1N NaOH at room temperature for a specified period.

  • Neutralize the solution with 0.1N HCl before analysis.

3. Oxidative Degradation:

  • Treat the this compound sample with 3% hydrogen peroxide at room temperature for 24 hours.

4. Thermal Degradation:

  • Expose the solid this compound compound to dry heat (e.g., 105°C) for 48 hours.

5. Photolytic Degradation:

  • Expose the this compound compound (both in solid state and in solution) to UV light (e.g., 254 nm) and visible light for a specified duration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis This compound This compound Compound dissolution Dissolution in Diluent This compound->dissolution injection Inject into HPLC dissolution->injection separation C18 Column Separation injection->separation detection UV Detection (240 nm) separation->detection quantification Quantification of this compound and Degradation Products detection->quantification report Stability Report quantification->report

Caption: Experimental workflow for the stability testing of this compound using RP-HPLC.

degradation_pathway cluster_stress Stress Conditions This compound This compound acid Acid Hydrolysis This compound->acid base Alkaline Hydrolysis This compound->base oxidation Oxidation This compound->oxidation heat Thermal This compound->heat light Photolysis This compound->light degradation_products Degradation Products acid->degradation_products base->degradation_products oxidation->degradation_products heat->degradation_products light->degradation_products

Caption: Logical relationship of stress conditions leading to the degradation of this compound.

signaling_pathway cluster_pathways Enzymatic Pathways membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid cox Cyclooxygenase (COX) arachidonic_acid->cox lox Lipoxygenase (LOX) arachidonic_acid->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation mesalamine Mesalamine (5-ASA) (Active Metabolite of this compound) mesalamine->cox Inhibits mesalamine->lox Inhibits

Caption: Mechanism of action of Mesalamine on the Arachidonic Acid pathway.

References

Interpreting conflicting data from in vitro and in vivo Balsalazide studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Interpreting Balsalazide Study Data

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide is designed to help you navigate and interpret potentially conflicting data arising from in vitro and in vivo studies. The unique prodrug nature of this compound is a primary source of these discrepancies.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why do my in vitro results with this compound show no anti-inflammatory effect, while in vivo studies clearly demonstrate its efficacy?

Answer: This is a common and expected discrepancy that stems from the fundamental mechanism of this compound. This compound is a prodrug, meaning it is administered in an inactive form and requires metabolic activation to become therapeutically effective. In vivo, after oral administration, this compound travels intact through the upper gastrointestinal tract to the colon. There, commensal gut bacteria produce azoreductase enzymes that cleave the azo bond in the this compound molecule. This cleavage releases the active anti-inflammatory compound, 5-aminosalicylic acid (5-ASA or mesalamine), and an inert carrier molecule.

Standard in vitro models, such as monocultures of epithelial cell lines (e.g., Caco-2, HT-29, HCT116), lack the necessary gut microbiota and their azoreductase enzymes. Therefore, when you apply this compound directly to these cells, it remains in its inactive prodrug form and you will not observe the anti-inflammatory effects that are mediated by 5-ASA.

Troubleshooting Guide:

  • Use the Active Metabolite: For mechanistic studies in standard cell cultures, it is recommended to use 5-ASA (mesalamine) directly to investigate downstream effects on cellular pathways like NF-κB or PPAR-γ.

  • Incorporate Bacterial Activation: To model the in vivo situation more closely, consider using an in vitro system that includes a bacterial component. This can be achieved with co-culture models or by pre-treating this compound in a colonic slurry from animal models.

  • Choose Appropriate Models: Recognize the limitations of each model. Simple in vitro systems are useful for studying the molecular mechanisms of 5-ASA, while in vivo models are essential for evaluating the delivery, activation, and overall efficacy of the this compound prodrug.

Balsalazide_Activation_Workflow cluster_in_vivo In Vivo (Patient/Animal Model) cluster_in_vitro In Vitro (Standard Cell Culture) cluster_troubleshooting Troubleshooting / Alternative In Vitro oral_admin Oral Administration of this compound colon Colon with Gut Microbiota oral_admin->colon activation Bacterial Azoreductases Cleave Azo Bond colon->activation release Release of Active 5-ASA + Inert Carrier activation->release effect_vivo Anti-inflammatory Effect release->effect_vivo direct_app Direct Application of this compound cells Epithelial Cells (No Microbiota) direct_app->cells no_activation No Azoreductases = No Cleavage cells->no_activation inactive This compound Remains Inactive Prodrug no_activation->inactive no_effect_vitro No Anti-inflammatory Effect inactive->no_effect_vitro direct_app_5ASA Direct Application of 5-ASA cells_2 Epithelial Cells direct_app_5ASA->cells_2 effect_vitro_2 Mechanistic Studies (e.g., NF-κB) cells_2->effect_vitro_2

Caption: Contrasting this compound activation pathways in vivo versus in vitro.

Experimental Protocol: In Vitro Bacterial Activation Assay This protocol allows for the confirmation of microbiota-dependent activation of this compound.

  • Fecal Slurry Preparation:

    • Crucially, all steps must be performed under strict anaerobic conditions (e.g., in an anaerobic chamber) to maintain bacterial viability.

    • Obtain fresh fecal matter from a human donor or an animal model (e.g., rat).

    • Prepare a 10-20% (w/v) fecal slurry by homogenizing the fecal matter in a pre-reduced, anaerobic buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Incubation:

    • Pre-warm the fecal slurry to 37°C in the anaerobic chamber.

    • Spike the slurry with a known concentration of this compound (e.g., 100 µM).

    • Set up controls: (1) this compound in sterile buffer (no slurry) to check for chemical degradation, and (2) this compound in autoclaved (heat-killed) slurry to confirm the enzymatic nature of the cleavage.

    • Incubate the mixtures at 37°C with gentle agitation.

  • Time-Course Sampling and Analysis:

    • Collect aliquots at various time points (e.g., 0, 30, 60, 120, 240 minutes).

    • Immediately stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins.

    • Centrifuge the samples at high speed to pellet solids.

    • Analyze the supernatant using a validated High-Performance Liquid Chromatography (HPLC) method to quantify the disappearance of the parent this compound compound and the appearance of its metabolite, 5-ASA.

FAQ 2: I'm observing unexpected cellular effects, like changes in ion transport, with the this compound prodrug in my in vitro model. Is this relevant?

Answer: Yes, this is a highly relevant finding that may explain certain clinical side effects. While the primary therapeutic effect of this compound is due to the anti-inflammatory action of 5-ASA in the colon, in vitro studies have shown that the intact prodrug molecule itself is not completely inert. Specifically, studies using Ussing chambers on rabbit distal ileum tissue have demonstrated that this compound, and other 5-ASA prodrugs containing an azo bond (like sulfasalazine (B1682708) and olsalazine), can directly stimulate ileal secretion. This prosecretory effect is not observed with mesalamine (5-ASA) alone.

This suggests that any this compound that is not cleaved in the colon, or is present in the small intestine, could contribute to diarrhea, a known side effect of aminosalicylate therapy. Therefore, your in vitro findings are likely replicating a real, but non-therapeutic, biological effect of the prodrug.

Data Presentation: Prosecretory Effects of Aminosalicylates

The following table summarizes data from a comparative in vitro study on rabbit distal ileum, measuring the change in short-circuit current (Isc), an indicator of net ion transport and secretion.

CompoundConcentration Range (mM)Change in Short-Circuit Current (μA/cm²) (Mean ± SEM)EC₅₀ (mM)
This compound 0.1 - 106.3 ± 1.5 to 16.7 ± 1.30.9
Mesalamine (5-ASA) Not SpecifiedNo induction of secretion at any doseNot Applicable
Sulfasalazine 0.1 - 103.2 ± 1.1 to 6.2 ± 1.50.4
Olsalazine 0.1 - 102.0 ± 1.0 to 7.0 ± 2.10.7

Experimental Protocol: In Vitro Prosecretory Effects Assay (Ussing Chamber)

  • Tissue Preparation:

    • Harvest the distal ileum from a New Zealand White rabbit.

    • Strip the outer muscle layers to isolate the mucosal-submucosal layers.

    • Mount the tissue sections in Ussing chambers.

  • Experimental Setup:

    • Bathe both sides of the tissue in Ringer's solution, maintain at 37°C, and gas with 95% O₂ and 5% CO₂.

    • Continuously monitor the short-circuit current (Isc), which is the current required to nullify the potential difference across the tissue, representing net ion transport.

  • Drug Administration:

    • After the baseline Isc has stabilized, add equimolar concentrations of the test compounds (this compound, mesalamine, etc.) to the mucosal (luminal) side of the tissue.

    • Record the change in Isc over time to determine the prosecretory response.

FAQ 3: There's conflicting data on this compound's effect on the NF-κB and PPAR-γ pathways. Which molecule is responsible for the activity?

Answer: The clinically relevant modulation of the NF-κB and PPAR-γ pathways is mediated by this compound's active metabolite, 5-ASA.

  • NF-κB (Nuclear Factor-kappa B): 5-ASA has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation. It can prevent the degradation of the inhibitory protein IκBα, thereby blocking the nuclear translocation of the active p65 subunit of NF-κB. This prevents the transcription of pro-inflammatory genes, such as those for TNF-α and various interleukins.

  • PPAR-γ (Peroxisome Proliferator-Activated Receptor-Gamma): 5-ASA is also an agonist for PPAR-γ, a nuclear receptor highly expressed in colon epithelial cells. Activation of PPAR-γ exerts anti-inflammatory effects, partly by antagonizing the activity of transcription factors like NF-κB.

The conflict in data often arises when in vitro studies apply the this compound prodrug directly to cell cultures. Some studies report that this compound itself can suppress NF-κB p65 translocation. While this may indicate some intrinsic activity of the prodrug, the primary and most potent effect in vivo comes from the high concentration of 5-ASA that is released locally in the colon. Therefore, for understanding the therapeutic mechanism, the actions of 5-ASA should be considered paramount.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Prodrug) FiveASA 5-ASA (Active) This compound->FiveASA Bacterial Azoreductase IKK IKK Complex FiveASA->IKK Inhibits PPARg PPAR-γ FiveASA->PPARg Activates Stimuli Inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates for Degradation p65 p65 p65_nucleus p65 (Active) p65->p65_nucleus Translocates to Nucleus NFkB_complex p65-IκBα (Inactive) NFkB_complex->IkB Releases NFkB_complex->p65 Releases ProInflammatory_Genes Pro-inflammatory Gene Transcription p65_nucleus->ProInflammatory_Genes Activates PPARg->p65_nucleus Inhibits mid_point

Caption: Mechanism of 5-ASA in modulating NF-κB and PPAR-γ pathways.

Experimental Protocol: NF-κB Activation Assay (Western Blot) This protocol is used to assess the nuclear translocation of the NF-κB p65 subunit, a key indicator of pathway activation.

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HCT116, Caco-2) to approximately 80% confluency.

    • Pre-treat cells with various concentrations of 5-ASA (or this compound, if testing the prodrug) for 1-2 hours.

    • Stimulate the cells with a pro-inflammatory agent like TNF-α (e.g., 20 ng/mL) for 30 minutes to induce NF-κB activation. Include an unstimulated control group.

  • Nuclear and Cytoplasmic Fractionation:

    • Harvest the cells and use a commercial cell fractionation kit to separate the nuclear and cytoplasmic protein extracts. This step is critical.

    • Determine the protein concentration of each fraction using a standard assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Load equal amounts of protein from the nuclear extracts onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the NF-κB p65 subunit.

    • Also probe for a nuclear loading control (e.g., Lamin B1 or PCNA) to ensure equal protein loading.

    • Apply a suitable HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.

    • A decrease in the p65 band intensity in the nuclear fraction of 5-ASA-treated cells compared to the TNF-α-only stimulated cells indicates inhibition of NF-κB translocation.

Technical Support Center: Refining Analytical Methods for Sensitive Detection of Balsalazide Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the sensitive detection of Balsalazide and its key metabolites, 5-aminosalicylic acid (5-ASA) and N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA).

Troubleshooting Guide

This section addresses specific issues that may arise during the analytical workflow, from sample preparation to data analysis.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Interaction of the analyte's amine group with residual silanol (B1196071) groups on the silica-based column.[1]- Optimize the mobile phase pH; a lower pH (around 2.5 to 4.5) can suppress the ionization of acidic functional groups, improving peak shape.[2] - Consider using a column with end-capping or a different stationary phase. - Adjust the mobile phase composition, such as the ratio of organic modifier to aqueous buffer.[2]
Shifting Retention Times Inadequate column equilibration.[1]Ensure the column is flushed with a sufficient volume (at least 10-20 column volumes) of the mobile phase until a stable baseline is achieved before the first injection.[1]
Mobile phase composition variability.Prepare the mobile phase fresh daily and ensure accurate measurement of all components. Use an online degasser to prevent dissolved air from causing variability.[1]
Low Analyte Signal/Poor Sensitivity Incorrect detection wavelength (for UV detection).Determine the absorbance maximum (λmax) for this compound and its metabolites. Wavelengths around 255 nm, 304 nm, and 313 nm have been utilized.[1]
Inefficient sample extraction.Optimize the sample preparation method. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be refined to improve analyte recovery.[1]
Low ionization efficiency in MS.For LC-MS/MS, consider derivatization. Derivatization with propionyl anhydride (B1165640) can enhance the signal intensity of mesalamine.[3][4]
Baseline Noise or Drifting Contaminated or degraded mobile phase.Use high-purity HPLC-grade solvents and filter all aqueous buffers through a 0.45 µm filter.[1] Prepare buffers fresh.[1]
Insufficient mobile phase degassing.Thoroughly degas the mobile phase using methods like online degassing, sonication, or vacuum filtration.[1]
Aging detector lamp (for UV detection).Check the lamp's energy output and replace it if it is low.[1]
Appearance of Unexpected Peaks Degradation of this compound.This compound is susceptible to degradation by hydrolysis, oxidation, and photolysis.[2][5] Prepare samples fresh, protect them from light using amber vials, and consider using a refrigerated autosampler.[5]
Co-elution of impurities.A stability-indicating HPLC method is necessary to separate the parent drug from its degradation products and impurities.[2] Adjusting the mobile phase composition or gradient program can improve resolution.[2]

Frequently Asked Questions (FAQs)

Q1: What is the metabolic pathway of this compound?

A1: this compound is a prodrug that remains intact until it reaches the colon. There, bacterial azoreductases cleave the azo bond to release the therapeutically active moiety, 5-aminosalicylic acid (5-ASA), and an inert carrier molecule, 4-aminobenzoyl-β-alanine.[1][6][7] 5-ASA is then partially metabolized to N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA).[3][6]

Q2: How can I improve the sensitivity of my LC-MS/MS method for this compound metabolites?

A2: To enhance sensitivity, particularly for 5-ASA, a derivatization step can be incorporated into the sample preparation workflow.[4] Derivatization with propionic anhydride converts the amino group of 5-ASA, which can improve its chromatographic retention and ionization efficiency, leading to a lower limit of quantification.[4]

Q3: What are the key parameters to consider when developing an HPLC method for this compound and its metabolites?

A3: Key parameters include the choice of a suitable column (C18 columns are common), mobile phase composition and pH, flow rate, and detector wavelength.[1] The pH of the mobile phase is critical for achieving good peak shape and resolution.[2] For detection, UV wavelengths of approximately 255 nm, 304 nm, and 313 nm have been successfully used.[1]

Q4: What are the common sample preparation techniques for analyzing this compound metabolites in biological matrices like plasma?

A4: Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1] LLE is frequently employed for the extraction of this compound and its metabolites from human plasma.[3] The choice of method depends on the desired level of sample cleanup and the analytical technique being used.

Q5: My sample solutions of this compound are changing color. What does this indicate?

A5: A color change, particularly darkening, of a this compound solution often suggests degradation.[5] this compound is sensitive to light, extreme pH, and oxidation.[2][5] It is crucial to prepare solutions fresh and shield them from light to maintain sample integrity.[5]

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the quantification of this compound metabolites.

MethodAnalyte(s)MatrixLLOQ (ng/mL)Linearity Range (ng/mL)Recovery (%)
LC-MS/MS 5-ASA & N-Ac-5-ASAHuman Plasma5050 - 4000>90% for 5-ASA, >95% for N-Ac-5-ASA
UPLC-MS/MS with Derivatization 5-ASA & N-Ac-5-ASAHuman Plasma5 for 5-ASA, 7.5 for N-Ac-5-ASANot Specified98.8 for 5-ASA, 78.8 for N-Ac-5-ASA

Experimental Protocols

Method 1: LC-MS/MS Analysis of 5-ASA and N-Ac-5-ASA in Human Plasma

This protocol is a generalized procedure based on established methods for the simultaneous quantification of 5-aminosalicylic acid (5-ASA) and N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA).

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of human plasma in a centrifuge tube, add the internal standard.

  • Add 3 mL of the extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: Thermo HyPURITY C18 (150 x 4.6 mm, 5 µm)[3]

  • Mobile Phase: 17.5 mmol/L acetic acid (pH 3.3):acetonitrile (B52724) (85:15, v/v)[8]

  • Flow Rate: 0.6 mL/min[3]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

3. Mass Spectrometric Conditions

  • Instrument: Triple quadrupole mass spectrometer[3]

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode[3]

  • Detection: Multiple Reaction Monitoring (MRM)[3]

  • MRM Transitions: [3]

    • 5-ASA: m/z 152.0 → 108.0

    • N-Ac-5-ASA: m/z 194.2 → 149.9

    • Internal Standard (e.g., N-Acetyl mesalamine D3): m/z 169.9 → 153.0

Method 2: UPLC-MS/MS with Derivatization for Enhanced Sensitivity

This protocol incorporates a derivatization step to improve the detection limits for 5-ASA.

1. Sample Preparation and Derivatization

  • To a plasma sample, add the internal standard.

  • Perform protein precipitation with a suitable solvent (e.g., methanol).

  • After centrifugation, evaporate the supernatant.

  • To the dried residue, add propionic anhydride and a catalyst (e.g., pyridine) and heat to facilitate derivatization.[4]

  • After the reaction, perform a liquid-liquid extraction to isolate the derivatized analytes.[3]

  • Evaporate the extraction solvent and reconstitute the residue in the mobile phase.

2. Chromatographic Conditions

  • Column: Kinetex XB-C18 (100 x 4.6 mm, 2.6 µm) or equivalent[3]

  • Mobile Phase: A gradient elution with 0.1% formic acid in water and acetonitrile is typically used.[3]

  • Flow Rate: Adjusted for the UPLC system (e.g., 0.4-0.6 mL/min).

  • Injection Volume: 5-10 µL

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[3]

  • Detection: Multiple Reaction Monitoring (MRM)[3]

  • MRM Transitions: [3]

    • Derivatized 5-ASA: m/z 208.1 → 107.0

    • Derivatized Internal Standard (e.g., Mesalazine-d3): m/z 211.1 → 110.1

Visualizations

Balsalazide_Metabolism This compound This compound Cleavage Bacterial Azoreductases (in Colon) This compound->Cleavage Metabolites Cleavage->Metabolites _5ASA 5-Aminosalicylic Acid (5-ASA) (Active Metabolite) Metabolites->_5ASA _4ABA 4-Aminobenzoyl-β-alanine (Inert Carrier) Metabolites->_4ABA Acetylation N-acetyltransferase _5ASA->Acetylation NAc5ASA N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) Acetylation->NAc5ASA

Caption: Metabolic pathway of this compound in the colon.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (LLE, SPE, or PPT) Spike->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon Derivatization->Evap_Recon LC LC Separation (HPLC/UPLC) Evap_Recon->LC MS MS/MS Detection (Triple Quadrupole) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for LC-MS/MS analysis of this compound metabolites.

References

Validation & Comparative

Comparative Efficacy of Balsalazide and Mesalamine in DSS-Induced Colitis: A Preclinical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two key aminosalicylates, Balsalazide and Mesalamine, in the context of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, a widely utilized preclinical model of inflammatory bowel disease (IBD). This document synthesizes available preclinical data on their efficacy, outlines detailed experimental methodologies, and illustrates the key signaling pathways involved in their mechanisms of action.

Introduction to Therapeutic Agents and Preclinical Model

Ulcerative colitis (UC), a primary form of IBD, is characterized by chronic inflammation of the colonic mucosa. The DSS-induced colitis model in rodents is a cornerstone for preclinical research, as it effectively mimics many of the clinical and histopathological features of human UC, providing a valuable platform for evaluating novel therapeutic agents.[1]

Mesalamine , also known as 5-aminosalicylic acid (5-ASA), is a foundational therapy for inducing and maintaining remission in mild to moderate UC.[1] Its therapeutic action is localized to the colon. This compound is a second-generation prodrug designed for more targeted delivery of Mesalamine to the large intestine. It consists of Mesalamine linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo-bond. This bond is cleaved by azoreductase enzymes produced by colonic bacteria, releasing the active 5-ASA directly at the site of inflammation.[1]

Mechanism of Action: A Comparative Overview

Both this compound and Mesalamine exert their therapeutic effects through the action of 5-ASA, which modulates several key inflammatory pathways. The primary distinction between the two lies in their delivery mechanism, with this compound designed to minimize systemic absorption and maximize drug concentration in the colon. The anti-inflammatory effects of 5-ASA are multifactorial and include:

  • Inhibition of the NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines. 5-ASA has been demonstrated to inhibit NF-κB activation, leading to a downregulation of the inflammatory cascade, a key mechanism in reducing mucosal inflammation in colitis.[1]

  • Activation of the PPAR-γ Pathway: Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor with potent anti-inflammatory properties within the gut. Activation of PPAR-γ by 5-ASA can counteract the activity of pro-inflammatory transcription factors like NF-κB and decrease the production of inflammatory mediators.[1]

  • Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: 5-ASA can block the COX and LOX pathways, thereby inhibiting the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes from arachidonic acid, which contributes to the resolution of inflammation.[1]

Data Presentation: Comparative Efficacy

The following tables summarize quantitative data on the efficacy of this compound and Mesalamine in DSS-induced colitis models.

Disclaimer: The data presented below is compiled from separate studies and does not represent a direct head-to-head comparison in a single experiment. Variations in experimental conditions (e.g., DSS concentration, duration of treatment, and specific mouse strain) may influence the results. Therefore, this data should be interpreted with caution.

Table 1: Effect of this compound on Disease Activity and Colonic Inflammation in DSS-Induced Colitis in Mice

ParameterDSS Control GroupThis compound (423 mg/kg)
Disease Activity Index (DAI) Significantly high and increasing dailySignificantly lower than DSS control
Histological Index (HI) Score 7.66 ± 1.002.22 ± 0.44
Myeloperoxidase (MPO) Activity Markedly elevatedSignificantly decreased
Malondialdehyde (MDA) Content Markedly elevatedSignificantly decreased
Superoxide Dismutase (SOD) Activity Markedly decreasedSignificantly increased
Glutathione Peroxidase (GSH-Px) Activity Markedly decreasedSignificantly increased

Table 2: Effect of Mesalamine on Disease Activity and Colonic Inflammation in DSS-Induced Colitis in Mice

ParameterDSS Control GroupMesalamine
Disease Activity Index (DAI) Higher than control and treatment groupsSignificantly lower than DSS control
Colon Length Significantly shortenedSignificantly longer than DSS control
Serum TNF-α Levels Significantly higher than controlSignificantly lower than DSS control
Serum IL-6 Levels Significantly higher than controlSignificantly lower than DSS control
Histopathological Score Higher than control and treatment groupsSignificantly lower than DSS control

Experimental Protocols

DSS-Induced Colitis Mouse Model

A standard protocol for inducing acute colitis in mice to compare the efficacy of this compound and Mesalamine is as follows:

  • Animals and Acclimatization:

    • Species/Strain: C57BL/6 mice (male, 8-10 weeks old) are commonly used due to their susceptibility to DSS-induced colitis.

    • Housing: House mice under standard conditions (22-25°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

    • Acclimatization: Allow for a 7-day acclimatization period before the commencement of the experiment.

  • Induction of Acute Colitis:

    • Administer 2.5-5% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water for 5-7 consecutive days. The concentration and duration may require optimization based on the specific DSS batch and mouse strain.

  • Treatment Groups (n=8-10 mice per group):

    • Group 1 (Healthy Control): Receive regular drinking water and vehicle control.

    • Group 2 (DSS Control): Receive DSS in drinking water and vehicle control.

    • Group 3 (DSS + this compound): Receive DSS and this compound (e.g., 100 mg/kg, administered daily via oral gavage).

    • Group 4 (DSS + Mesalamine): Receive DSS and an equimolar dose of Mesalamine (e.g., 40 mg/kg, administered daily via oral gavage).

    • Note: The specified doses are examples and should be optimized based on literature review and pilot studies.

  • Monitoring and Sample Collection:

    • Daily Monitoring: Record body weight, stool consistency, and the presence of blood in the stool daily to calculate the Disease Activity Index (DAI).

    • Termination: At the end of the study period (e.g., day 8), euthanize the mice.

    • Sample Collection: Measure the colon length from the cecum to the anus. Collect colon tissue for histological analysis (fix in 10% buffered formalin) and for biochemical assays (snap-freeze in liquid nitrogen and store at -80°C).

  • Endpoint Analysis:

    • Disease Activity Index (DAI): Calculated based on scores for weight loss, stool consistency, and rectal bleeding.

    • Colon Length: A shortened colon is a macroscopic indicator of inflammation.

    • Histological Scoring: Hematoxylin and eosin (B541160) (H&E) stained colon sections are scored for the severity of inflammation, crypt damage, and epithelial ulceration.

    • Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration in the colon tissue.

    • Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates using ELISA or other immunoassays.

Mandatory Visualizations

experimental_workflow cluster_setup Phase 1: Setup and Induction cluster_monitoring Phase 2: Monitoring cluster_analysis Phase 3: Endpoint Analysis acclimatization Animal Acclimatization (7 days) grouping Randomization into Treatment Groups (n=8-10 per group) acclimatization->grouping dss_induction DSS Administration in Drinking Water (5-7 days) grouping->dss_induction treatment_admin Daily Oral Gavage (Vehicle, this compound, or Mesalamine) dss_induction->treatment_admin daily_monitoring Daily Monitoring - Body Weight - Stool Consistency - Rectal Bleeding dai_calculation DAI Calculation daily_monitoring->dai_calculation euthanasia Euthanasia and Sample Collection (Day 8) macro_analysis Macroscopic Analysis - Colon Length euthanasia->macro_analysis histo_analysis Histological Analysis - H&E Staining - Scoring euthanasia->histo_analysis biochem_analysis Biochemical Analysis - MPO Assay - Cytokine Levels euthanasia->biochem_analysis

Caption: Experimental workflow for comparing this compound and Mesalamine in a DSS-induced colitis model.

signaling_pathways cluster_nfkb NF-κB Pathway cluster_ppar PPAR-γ Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) nfkb_activation NF-κB Activation inflammatory_stimuli->nfkb_activation proinflammatory_genes Pro-inflammatory Gene Expression (Cytokines, Chemokines) nfkb_activation->proinflammatory_genes balsalazide_mesalamine_nfkb This compound / Mesalamine (5-ASA) balsalazide_mesalamine_nfkb->nfkb_activation Inhibits ppar_gamma PPAR-γ Activation anti_inflammatory_effects Anti-inflammatory Effects - Antagonizes NF-κB - Reduces Inflammatory Mediators ppar_gamma->anti_inflammatory_effects balsalazide_mesalamine_ppar This compound / Mesalamine (5-ASA) balsalazide_mesalamine_ppar->ppar_gamma Activates

Caption: Key signaling pathways modulated by the active metabolite (5-ASA) of this compound and Mesalamine.

References

Head-to-Head Preclinical Comparison: Balsalazide vs. Sulfasalazine in Inflammatory Bowel Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the preclinical performance of two key aminosalicylates, Balsalazide and Sulfasalazine, in the context of inflammatory bowel disease (IBD). By examining their mechanisms of action, and efficacy in validated animal models of colitis, this document aims to equip researchers with the critical information needed for informed decision-making in drug development and preclinical research.

Mechanism of Action: A Tale of Two Prodrugs

Both this compound and Sulfasalazine are prodrugs designed for targeted delivery of the therapeutically active moiety, 5-aminosalicylic acid (5-ASA), to the colon.[1][2] Their fundamental difference lies in the carrier molecule linked to 5-ASA via an azo bond.

  • Sulfasalazine: A first-generation aminosalicylate, Sulfasalazine is composed of 5-ASA linked to sulfapyridine (B1682706).[1][2]

  • This compound: A second-generation compound, this compound features 5-ASA linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine.[1][2]

Upon reaching the colon, gut bacteria metabolize the azo bond in both drugs, releasing 5-ASA. The anti-inflammatory properties of 5-ASA are attributed to its ability to inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. Additionally, 5-ASA is understood to interfere with the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory cascade.[1]

The key distinction arises from the fate of the carrier molecules. The sulfapyridine from Sulfasalazine is systemically absorbed and has been associated with a range of adverse effects.[2][3] In contrast, the 4-aminobenzoyl-β-alanine carrier of this compound is largely unabsorbed and considered pharmacologically inert, which is believed to contribute to a more favorable safety profile.[1][3]

cluster_sulfasalazine Sulfasalazine cluster_this compound This compound cluster_moa Mechanism of Action Sulfasalazine Sulfasalazine Sulfapyridine Sulfapyridine Sulfasalazine->Sulfapyridine Colonic Bacteria (Azo Reduction) Five_ASA_S 5-ASA Sulfasalazine->Five_ASA_S Colonic Bacteria (Azo Reduction) Systemic_Effects Adverse Effects Sulfapyridine->Systemic_Effects Systemic Absorption Inflammation_S Inflammation COX_LOX COX & LOX Pathways Five_ASA_S->COX_LOX Inhibits NFkB NF-κB Activation Five_ASA_S->NFkB Inhibits This compound This compound Carrier 4-aminobenzoyl- β-alanine (Inert) This compound->Carrier Colonic Bacteria (Azo Reduction) Five_ASA_B 5-ASA This compound->Five_ASA_B Colonic Bacteria (Azo Reduction) Inflammation_B Inflammation Five_ASA_B->COX_LOX Inhibits Five_ASA_B->NFkB Inhibits COX_LOX->Inflammation_S COX_LOX->Inflammation_B NFkB->Inflammation_S NFkB->Inflammation_B start Start induction Induce Colitis (e.g., DSS in drinking water) start->induction treatment Administer Treatment (this compound or Sulfasalazine) induction->treatment monitoring Monitor Disease Activity (DAI, Weight Loss) treatment->monitoring euthanasia Euthanasia & Tissue Collection monitoring->euthanasia analysis Analyze Efficacy Parameters (Colon Length, Histology, Cytokines) euthanasia->analysis end End analysis->end

References

Validating the Therapeutic Efficacy of Novel Balsalazide Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Balsalazide (B1667723) and its Mechanism of Action

This compound is a second-generation aminosalicylate prodrug designed for the targeted delivery of its active component, 5-aminosalicylic acid (5-ASA or mesalamine), to the colon.[1] It is indicated for the treatment of mildly to moderately active ulcerative colitis (UC).[2][3] As a prodrug, this compound consists of 5-ASA linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond.[1] This structure allows the drug to pass through the upper gastrointestinal tract with minimal absorption.[1] Upon reaching the colon, gut microbiota produce azoreductase enzymes that cleave the azo bond, releasing the therapeutically active 5-ASA.[1][2] This targeted delivery mechanism is designed to maximize the therapeutic efficacy of 5-ASA at the site of inflammation while minimizing systemic side effects.[1][4]

The therapeutic effects of this compound are attributed to the anti-inflammatory properties of 5-ASA.[1] The mechanism of action of 5-ASA is multifaceted and not entirely understood, but it is known to involve the modulation of several key inflammatory pathways.[3] A primary mechanism is the inhibition of the production of arachidonic acid metabolites, such as prostaglandins (B1171923) and leukotrienes, by blocking the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[1][3][4] Additionally, 5-ASA can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines.[1][4]

Comparative Therapeutic Efficacy

Clinical trials have demonstrated the efficacy of this compound in inducing remission in patients with mild-to-moderate active ulcerative colitis.[2][5] Comparative studies have often evaluated this compound against other 5-ASA formulations, such as mesalamine and sulfasalazine (B1682708).

This compound vs. Mesalamine

Studies comparing this compound to mesalamine have shown that this compound may offer advantages in terms of the speed and frequency of symptomatic remission.[2][5] A randomized, double-blind study comparing 6.75 g/day of this compound with 2.4 g/day of mesalamine found that a higher percentage of patients treated with this compound achieved symptomatic and complete remission at various time points over 12 weeks.[6] Patients receiving this compound also experienced a more rapid onset of symptom relief.[6] Another study also concluded that this compound was more effective and better tolerated than mesalamine for treating acute UC.[6]

OutcomeThis compound (6.75 g/day )Mesalamine (2.4 g/day )Timepoint
Symptomatic Remission 64%43%2 weeks
70%51%4 weeks
78%45%8 weeks
88%57%12 weeks
Complete Remission 38%12%4 weeks
54%22%8 weeks
62%37%12 weeks

Table 1: Comparison of remission rates between this compound and Mesalamine in patients with active ulcerative colitis.[6]

This compound vs. Sulfasalazine

This compound has demonstrated comparable efficacy to sulfasalazine but with a more favorable safety profile.[7] A study comparing 6.75 g/day of this compound with 3 g/day of sulfasalazine found similar rates of clinical and sigmoidoscopic remission.[7] However, significantly fewer patients in the this compound group withdrew from the study due to adverse events.[7]

OutcomeThis compound (6.75 g/day )Sulfasalazine (3 g/day )
Clinical & Sigmoidoscopic Remission 61%Not specified
Withdrawals due to Adverse Events 1 patient9 patients

Table 2: Comparison of remission and withdrawal rates between this compound and Sulfasalazine in patients with mild to moderately active ulcerative colitis.[7]

Dose-Ranging Studies of this compound

Studies have also investigated different dosing regimens of this compound for both inducing and maintaining remission. For maintaining remission in ulcerative colitis, one study found no significant difference between 3 g/day and 6 g/day of this compound over 12 months.[8] However, another trial concluded that a higher dose of this compound (6.0 g/day ) was superior to a lower dose (3.0 g/day ) and a standard dose of mesalamine (1.5 g/day ) in preventing relapses over 26 weeks.[9] In pediatric patients with mild-to-moderate active UC, a higher dose of 6.75 g/day resulted in a numerically higher rate of clinical improvement compared to 2.25 g/day , although the difference was not statistically significant.[10]

Treatment GroupClinical Remission Rate
This compound 6.0 g/day 77.5%
This compound 3.0 g/day 43.8%
Mesalamine 1.5 g/day 56.8%

Table 3: Comparison of clinical remission rates for different maintenance therapies in ulcerative colitis over 26 weeks.[9]

Experimental Protocols

The therapeutic efficacy of novel this compound formulations can be validated through a series of preclinical and in vitro experiments.

In Vivo Model: Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis

A widely used preclinical model for ulcerative colitis is the DSS-induced colitis model in rodents.[11][12]

  • Induction of Colitis: Acute colitis is induced by administering 2-5% (w/v) dextran sulfate sodium (molecular weight 36-50 kDa) in the drinking water of mice (e.g., male C57BL/6, 6-8 weeks old) for a specified period, typically 7 consecutive days.[11][12]

  • Treatment Protocol: Animals are randomly assigned to different treatment groups, including a vehicle control, DSS with vehicle, and DSS with the test compound (e.g., this compound formulation). Treatment is typically administered daily via oral gavage.

  • Efficacy Endpoints:

    • Disease Activity Index (DAI): Mice are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool.[12]

    • Colon Length: At the end of the study, the length of the colon is measured as an indicator of inflammation (inflammation leads to colon shortening).[12]

    • Histological Analysis: Colon tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation, ulceration, and tissue damage.[12]

    • Myeloperoxidase (MPO) Assay: MPO activity in colon tissue homogenates is measured as a marker of neutrophil infiltration.[12]

In Vitro Model: Cleavage of this compound by Gut Microbiota

The activation of this compound is dependent on the enzymatic activity of the gut microbiota.[13] In vitro models using fecal slurries can be used to quantify the rate of this activation.[13]

  • Preparation of Fecal Slurry: Fresh human fecal samples are homogenized in an anaerobic chamber with a pre-reduced buffer. The slurry is then centrifuged to remove large particles.

  • Incubation and Sampling: The fecal slurry is pre-warmed to 37°C in an anaerobic environment. A known concentration of the this compound formulation is added. Samples are collected at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).[13]

  • Sample Analysis: The enzymatic reaction in the collected samples is stopped, and proteins are precipitated. After centrifugation, the supernatant is analyzed using High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of the parent drug (this compound) and its active metabolite (5-ASA).[13]

  • Data Analysis: The rate of disappearance of this compound and the rate of appearance of 5-ASA are calculated to determine the metabolic rate and half-life.[13]

Signaling Pathways and Experimental Workflows

Balsalazide_Activation cluster_products This compound This compound Colon Colon This compound->Colon Oral Administration Azoreductase Bacterial Azoreductases Colon->Azoreductase Microbiota Five_ASA 5-ASA (Mesalamine) (Active Moiety) Azoreductase->Five_ASA Cleavage of Azo Bond Carrier 4-aminobenzoyl-β-alanine (Inert Carrier) Azoreductas Azoreductas

Metabolic Activation of this compound in the Colon.

NFkB_Pathway Five_ASA 5-ASA IKK IKK Complex Five_ASA->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes Activates

Inhibition of the NF-κB Signaling Pathway by 5-ASA.

DSS_Workflow Start Start: Animal Acclimation Induction Induce Colitis: DSS in Drinking Water Start->Induction Grouping Randomize into Treatment Groups Induction->Grouping Treatment Daily Treatment with This compound Formulation Grouping->Treatment Monitoring Daily Monitoring: DAI (Weight, Stool, Blood) Treatment->Monitoring Endpoint Endpoint Analysis: Colon Length, Histology, MPO Assay Monitoring->Endpoint

Experimental Workflow for the DSS-Induced Colitis Model.

References

Comparative Efficacy of Balsalazide Across Preclinical Colitis Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the preclinical efficacy of Balsalazide in various experimental models of colitis. By summarizing quantitative data and detailing experimental protocols, this guide aims to facilitate a deeper understanding of this compound's therapeutic potential and inform future research directions.

This compound is a prodrug of 5-aminosalicylic acid (5-ASA), a cornerstone therapy for mild to moderate ulcerative colitis.[1] Its design facilitates targeted delivery of the active 5-ASA moiety to the colon, where it exerts its anti-inflammatory effects.[1][2] The efficacy of this compound has been evaluated in several preclinical models of colitis, each mimicking different aspects of human inflammatory bowel disease (IBD). This guide focuses on a cross-study comparison of this compound's performance in the dextran (B179266) sulfate (B86663) sodium (DSS), 2,4,6-trinitrobenzenesulfonic acid (TNBS), and oxazolone-induced colitis models.

Mechanism of Action: Targeted Delivery and Broad Anti-Inflammatory Effects

This compound consists of 5-ASA linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond. This bond protects the active drug from absorption in the upper gastrointestinal tract. Upon reaching the colon, resident bacteria produce azoreductase enzymes that cleave the azo bond, releasing 5-ASA directly at the site of inflammation.[2]

The therapeutic effects of 5-ASA are multifaceted and include the inhibition of key inflammatory pathways. A primary mechanism is the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of pro-inflammatory cytokine production.[1][2] Additionally, 5-ASA is known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[1]

Balsalazide_Mechanism cluster_lumen Colon Lumen cluster_colonocyte Colonocyte This compound This compound Bacteria Gut Microbiota (Azoreductase) This compound->Bacteria Five_ASA_carrier 5-ASA + Carrier Bacteria->Five_ASA_carrier Cleavage of Azo Bond Five_ASA 5-ASA Five_ASA_carrier->Five_ASA NFkB_pathway NF-κB Pathway Five_ASA->NFkB_pathway Inhibits COX_LOX COX/LOX Pathways Five_ASA->COX_LOX Inhibits Inflammation Pro-inflammatory Mediators NFkB_pathway->Inflammation COX_LOX->Inflammation

Mechanism of Action of this compound in the Colon.

Quantitative Data Summary

The following table summarizes the quantitative efficacy of this compound across different preclinical colitis models based on available literature. It is important to note that direct cross-model comparisons should be made with caution due to inherent differences in experimental designs.

Colitis ModelAnimal SpeciesThis compound DoseKey Efficacy ParametersResults
DSS-Induced Colitis Mouse (C57BL/6J)42, 141, 423 mg/kgDisease Activity Index (DAI) Dose-dependent reduction in DAI score.
Histological Index (HI) Score Reduced from 7.66 in the DSS group to 2.22 in the 423 mg/kg group.
Myeloperoxidase (MPO) Activity Dose-dependent reduction in MPO activity.
TNF-α and IFN-γ Levels Dose-dependent reduction in colonic levels.
TNBS-Induced Colitis RatData not available for this compoundN/AStudies on the active metabolite, 5-ASA, show efficacy in this model.
Oxazolone-Induced Colitis Mouse (BALB/c)Data not available for this compoundN/AStudies on the active metabolite, 5-ASA, demonstrate a significant improvement in colitis.[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for the colitis models discussed.

Dextran Sulfate Sodium (DSS)-Induced Colitis

This is a widely used model that mimics the acute and chronic inflammation seen in ulcerative colitis.

DSS_Workflow acclimatization Acclimatization (1 week) dss_admin DSS Administration (e.g., 5% in drinking water for 7 days) acclimatization->dss_admin treatment This compound Treatment (Oral gavage) dss_admin->treatment monitoring Daily Monitoring (Weight, DAI) dss_admin->monitoring euthanasia Euthanasia & Tissue Collection (Day 7) monitoring->euthanasia analysis Analysis (Histology, MPO, Cytokines) euthanasia->analysis

General Experimental Workflow for DSS-Induced Colitis.

Protocol:

  • Animal Model: Typically C57BL/6 mice are used.

  • Induction of Colitis: Mice receive DSS (typically 2-5%) in their drinking water for a period of 5-7 days.

  • Treatment: this compound is administered orally via gavage, often starting concurrently with or shortly after DSS administration.

  • Efficacy Parameters:

    • Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and rectal bleeding.

    • Colon Length: A shorter colon is indicative of more severe inflammation.

    • Histological Analysis: Colon tissue is sectioned and stained to assess for inflammation, ulceration, and crypt damage.

    • Myeloperoxidase (MPO) Activity: A quantitative measure of neutrophil infiltration in the colon.

    • Cytokine Levels: Measurement of pro-inflammatory cytokines such as TNF-α and IFN-γ in colonic tissue.

2,4,6-Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis

This model is characterized by a Th1-mediated inflammatory response, sharing some features with Crohn's disease.

Protocol:

  • Animal Model: Commonly used in rats (e.g., Wistar or Sprague-Dawley).

  • Induction of Colitis: A single intra-rectal administration of TNBS dissolved in ethanol. Ethanol is used to break the mucosal barrier.

  • Treatment: this compound or its active metabolite would typically be administered orally or intra-rectally.

  • Efficacy Parameters: Similar to the DSS model, including DAI, histological scoring, MPO activity, and cytokine profiling (with an emphasis on Th1 cytokines like IFN-γ and TNF-α).

Oxazolone-Induced Colitis

This model induces a Th2-mediated colitis, which has some immunological similarities to ulcerative colitis.[2]

Protocol:

  • Animal Model: Often induced in BALB/c mice, which are prone to Th2 responses.

  • Induction of Colitis: Involves a two-step process: initial sensitization by applying oxazolone (B7731731) to the skin, followed by an intra-rectal challenge with oxazolone a few days later.[2]

  • Treatment: Therapeutic agents like 5-ASA have been shown to be effective when administered intra-rectally.[2]

  • Efficacy Parameters: Similar to other models, with a focus on histological improvement and analysis of Th2 cytokines like IL-4 and IL-13.

Discussion and Future Directions

The available preclinical data strongly support the efficacy of this compound in the DSS-induced colitis model, demonstrating a clear dose-dependent anti-inflammatory effect. While direct quantitative data for this compound in the TNBS and oxazolone models are limited in the current literature, the known efficacy of its active metabolite, 5-ASA, in these models suggests that this compound would likely also be effective.

The targeted delivery of 5-ASA to the colon remains a key advantage of this compound, potentially leading to a more favorable side-effect profile compared to other aminosalicylates. Future preclinical studies should aim to directly compare the efficacy of this compound with other 5-ASA formulations in head-to-head studies across all three major colitis models. Such studies would provide a more complete picture of its comparative effectiveness and could help to further elucidate the nuances of its therapeutic action in different inflammatory contexts.

For drug development professionals, the robust data from the DSS model provides a strong rationale for the continued investigation of this compound and the development of novel colon-targeted 5-ASA prodrugs. Further research into the specific effects of this compound on the gut microbiome and its metabolic activity may also open new avenues for therapeutic intervention in IBD.

References

Balsalazide in Ulcerative Colitis: A Meta-Analysis of Efficacy and Comparison with Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the clinical evidence positions balsalazide (B1667723) as a key therapeutic option for mild-to-moderate ulcerative colitis. This guide synthesizes data from multiple meta-analyses and clinical trials to provide researchers, scientists, and drug development professionals with a detailed comparison of this compound against other 5-aminosalicylic acid (5-ASA) agents, focusing on efficacy, safety, and underlying mechanisms of action.

This compound, a second-generation aminosalicylate, is a prodrug designed for targeted delivery of its active component, mesalamine (5-ASA), to the colon. This targeted approach aims to maximize therapeutic effects at the site of inflammation while minimizing systemic side effects. The therapeutic action of this compound is primarily attributed to the anti-inflammatory properties of mesalamine.

Comparative Efficacy of this compound

Meta-analyses of randomized controlled trials have established the efficacy of this compound in inducing and maintaining remission in patients with ulcerative colitis. When compared to other 5-ASA drugs like mesalamine and sulfasalazine (B1682708), this compound demonstrates a competitive, and in some aspects, superior profile.

A meta-analysis of six randomized clinical trials involving 653 patients found that this compound was more effective than mesalamine in inducing symptomatic and complete remission.[1] For symptomatic remission, the relative risk (RR) was 1.23 (95% CI 1.03–1.47, P = 0.02), and for complete remission, the summary RR was 1.3 (95% CI 1.002–1.68, P = 0.048).[1] However, there was no significant difference in preventing relapse.[1] Another meta-analysis suggested that azo-bond prodrugs like this compound could be more effective than delayed-release mesalamines.[2]

When compared with sulfasalazine, a meta-analysis of ten randomized controlled trials with 1119 patients showed similar efficacy between this compound and sulfasalazine (OR = 1.24, 95% CI: 0.80-1.93, P = 0.345).[2] However, this compound had a significantly lower rate of side effects and withdrawals due to adverse events.[2] Another meta-analysis confirmed that withdrawal from studies due to adverse events was significantly lower for this compound compared to sulfasalazine.[3][4]

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from meta-analyses comparing this compound with mesalamine and sulfasalazine.

Table 1: Efficacy of this compound vs. Mesalamine for Induction of Remission in Ulcerative Colitis

OutcomeNumber of TrialsRelative Risk (RR)95% Confidence Interval (CI)P-valueCitation
Symptomatic Remission31.231.03–1.470.02[1]
Complete Remission31.31.002–1.680.048[1]

Table 2: Efficacy and Safety of this compound vs. Sulfasalazine in Ulcerative Colitis

OutcomeNumber of TrialsOdds Ratio (OR) / Relative Risk (RR)95% Confidence Interval (CI)P-valueCitation
Efficacy (Overall Improvement)-OR = 1.240.80–1.930.345[2]
Side Effect Rate-OR = 0.270.13–0.590.001[2]
Withdrawal Rate due to Adverse Events-OR = 0.120.03–0.440.002[2]
Withdrawals due to Adverse Events-RR = 0.170.06-0.490.001[3][4]

Experimental Protocols and Methodologies

The clinical trials included in these meta-analyses generally enrolled patients with mildly to moderately active ulcerative colitis. The methodologies, while varying slightly between studies, followed a general framework.

Inclusion and Exclusion Criteria: Common inclusion criteria involved a diagnosis of mildly to moderately active ulcerative colitis, often defined by a baseline Modified Mayo Disease Activity Index (MMDAI) score between 6 and 10, with specific sub-scores for rectal bleeding and endoscopic findings.[5] Disease extent was also a factor, often requiring inflammation to extend at least 20 cm from the rectum.[5] Key exclusion criteria included a history of allergy to salicylates, recent use of high-dose 5-ASA products, or recent chronic use of immunosuppressive therapies or corticosteroids.[5]

Dosage and Administration: In comparative trials, this compound was often administered at a daily dose of 6.75 g, while mesalamine doses were typically around 2.4 g per day, and sulfasalazine at 3 g per day.[6][7] Treatment duration for induction of remission studies was commonly 8 to 12 weeks.[7][8]

Outcome Measures: The primary endpoints in these trials were clinical remission and clinical improvement. The definitions of these outcomes, however, can vary.

  • Symptomatic Remission: Often defined as a resolution of symptoms, such as normal stool frequency and absence of rectal bleeding.[1][7]

  • Complete Remission: A more stringent measure that typically includes symptomatic remission along with endoscopic evidence of healing (e.g., sigmoidoscopy grade 0 or 1).[1][7]

  • Clinical Improvement: Generally defined as a significant reduction in disease activity scores from baseline, such as a ≥ 3 point improvement in the MMDAI score and a ≥ 1 point improvement in the rectal bleeding subscore.[3]

Mechanism of Action: Signaling Pathways

This compound is a prodrug that consists of 5-ASA linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond.[5] This bond protects the drug from absorption in the upper gastrointestinal tract.[5] Upon reaching the colon, gut bacteria produce azoreductase enzymes that cleave the bond, releasing the active 5-ASA.[5]

The anti-inflammatory effects of 5-ASA are multifactorial and involve the modulation of several key signaling pathways:

  • Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: 5-ASA blocks the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes by inhibiting the COX and LOX enzymes.[5][9]

  • Suppression of Nuclear Factor-kappa B (NF-κB): NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. 5-ASA can inhibit the activation of NF-κB, thereby reducing the inflammatory response.[5][9]

  • Activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ): PPAR-γ is a nuclear receptor with anti-inflammatory properties. 5-ASA has been shown to activate PPAR-γ, contributing to its therapeutic effects.[5]

Balsalazide_Mechanism_of_Action cluster_colon Colonic Lumen cluster_cell Colon Epithelial Cell This compound This compound (Prodrug) Azoreductase Bacterial Azoreductase This compound->Azoreductase Cleavage of Azo Bond Mesalamine 5-ASA (Mesalamine) Azoreductase->Mesalamine COX_LOX COX / LOX Pathways Mesalamine->COX_LOX Inhibits NF_kB NF-κB Activation Mesalamine->NF_kB Inhibits PPAR_gamma PPAR-γ Activation Mesalamine->PPAR_gamma Activates Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX_LOX Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Production Inflammatory_Genes Pro-inflammatory Gene Expression Prostaglandins_Leukotrienes->Inflammatory_Genes Promotes NF_kB->Inflammatory_Genes Induces Anti_inflammatory_Effects Anti-inflammatory Effects PPAR_gamma->Anti_inflammatory_Effects Leads to

Caption: Mechanism of action of this compound in ulcerative colitis.

Experimental Workflow: A Typical Clinical Trial Design

The following diagram illustrates a typical workflow for a randomized, double-blind, active-controlled clinical trial evaluating the efficacy of this compound in patients with mild-to-moderate ulcerative colitis.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (e.g., 8-12 weeks) cluster_assessment Efficacy & Safety Assessment cluster_analysis Data Analysis Patient_Population Patients with Mild-to-Moderate Active Ulcerative Colitis Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment (e.g., MMDAI Score, Prior Medications) Patient_Population->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Randomization Randomization (Double-Blind) Informed_Consent->Randomization Balsalazide_Arm This compound Group (e.g., 6.75 g/day) Randomization->Balsalazide_Arm Comparator_Arm Active Comparator Group (e.g., Mesalamine 2.4 g/day) Randomization->Comparator_Arm Primary_Endpoint Primary Endpoint Assessment (e.g., Clinical Remission/Improvement) Balsalazide_Arm->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment (e.g., Time to Remission, Endoscopic Healing) Balsalazide_Arm->Secondary_Endpoints Safety_Monitoring Adverse Event Monitoring Balsalazide_Arm->Safety_Monitoring Comparator_Arm->Primary_Endpoint Comparator_Arm->Secondary_Endpoints Comparator_Arm->Safety_Monitoring Statistical_Analysis Statistical Analysis (Comparison of Outcomes between Groups) Primary_Endpoint->Statistical_Analysis Secondary_Endpoints->Statistical_Analysis Safety_Monitoring->Statistical_Analysis

Caption: A typical workflow for a clinical trial of this compound.

References

Safety Operating Guide

Proper Disposal of Balsalazide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of balsalazide (B1667723) is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established procedures minimizes risks and ensures regulatory compliance. This guide provides essential, step-by-step instructions for the proper handling and disposal of this compound and associated waste materials.

Core Disposal Principle: Incineration

The universally recommended method for the disposal of this compound disodium (B8443419) is high-temperature incineration at a licensed and approved facility.[1][2][3] This process ensures the complete destruction of the active pharmaceutical ingredient (API).[1] Under no circumstances should this compound or its containers be discarded via sewer systems or drains.[1][3] All disposal activities must strictly adhere to applicable federal, state, and local regulations.[1][3][4]

Waste Classification and Disposal Procedures

Proper waste management begins with correct segregation. Different types of waste generated during research and development activities involving this compound require specific disposal pathways.

Waste TypeRecommended Disposal MethodKey Procedural Steps & Considerations
Unused/Expired/Waste this compound Controlled IncinerationMust be performed at a licensed chemical destruction plant or an approved USEPA incinerator.[1][3] Ensure the process includes flue gas scrubbing to manage emissions.[1]
Licensed Waste Disposal SiteCollect and transfer the material in sealed, appropriately labeled containers to a licensed waste disposal site.[1][3]
Contaminated Materials (e.g., PPE, labware, spill cleanup)Controlled IncinerationPromptly collect all contaminated materials.[2] Place waste in suitable, closed, and clearly labeled containers designated for chemical waste.[1][2]
Empty Product Containers & Packaging Recycling or ReconditioningContainers should be triple-rinsed (or equivalent). The rinsate must be collected as chemical waste for proper disposal.[1]
Sanitary LandfillIf recycling is not feasible, puncture the packaging to render it unusable before disposing of it in a sanitary landfill.[1]

Detailed Protocols

Protocol 1: Standard Operating Procedure for Waste Collection

This protocol outlines the standard procedure for collecting and preparing this compound waste for disposal in a laboratory environment.

  • Waste Segregation: At the point of generation, segregate all this compound waste from general laboratory trash. This includes unused or expired product, contaminated items like weigh boats, pipette tips, and personal protective equipment (PPE).[2]

  • Containerization: Place all segregated this compound waste into a dedicated, sealed, and clearly labeled waste container.[2] The container must be appropriate for chemical waste.

  • Labeling: The waste container label should clearly identify the contents as "this compound Waste" and include any other information required by your institution's safety office or local regulations.

  • Storage: Keep waste containers closed when not in use.[2] Store them in a designated, secure area away from general laboratory traffic until they are collected by a licensed waste disposal service.[2]

Protocol 2: Emergency Procedure for this compound Spills

This protocol provides step-by-step guidance for managing a spill of powdered this compound.

  • Evacuate and Secure: Immediately evacuate unnecessary personnel from the affected area.[2]

  • Don PPE: Before addressing the spill, put on the appropriate PPE, including safety goggles with side-shields, chemical-impermeable gloves (e.g., nitrile), a lab coat, and, if dust is generated, a NIOSH/MSHA-approved respirator.[1][2]

  • Containment: For powder spills, cover the area with a plastic sheet to minimize the spread of dust.[1] Prevent spilled material from entering drains or waterways.[2]

  • Cleanup:

    • Carefully sweep up the spilled material and place it into a suitable, labeled container for disposal.[1][3]

    • For fine dust, a vacuum cleaner equipped with a HEPA filter is recommended.[1][3]

  • Final Decontamination: After the product has been recovered, flush the area with water.[2][3] Collect the cleaning water and any contaminated materials for disposal as hazardous waste.

  • Disposal: The sealed container with the collected spill material must be disposed of via controlled incineration.[1]

Disposal Workflow

The following diagram illustrates the logical decision-making process for the proper disposal of this compound-related waste in a laboratory setting.

BalsalazideDisposalWorkflow cluster_recycling start This compound Waste Generated waste_type Identify Waste Type start->waste_type unused_product Unused / Expired / Waste This compound waste_type->unused_product  API contaminated_items Contaminated Items (PPE, Labware, Spill Debris) waste_type->contaminated_items  Contaminated Material empty_container Empty Product Container waste_type->empty_container  Packaging segregate Segregate in Labeled, Sealed Chemical Waste Container unused_product->segregate contaminated_items->segregate triple_rinse Triple-Rinse Container? empty_container->triple_rinse incinerate Dispose via Controlled Incineration at Licensed Facility segregate->incinerate collect_rinsate Collect Rinsate as Chemical Waste triple_rinse->collect_rinsate Yes recycle Offer for Recycling or Reconditioning triple_rinse->recycle Yes puncture Puncture Container to Prevent Reuse triple_rinse->puncture No collect_rinsate->segregate landfill Dispose in Sanitary Landfill puncture->landfill

Caption: Workflow for the safe disposal of this compound waste.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.